Physicochemical Properties and Mechanistic Applications of 2,4-Dichloro-N,N-diisopropylbenzamide: A Technical Guide
Executive Summary In the realm of advanced organic synthesis and drug discovery, sterically hindered tertiary amides serve as indispensable building blocks. 2,4-Dichloro-N,N-diisopropylbenzamide (CAS: 212392-34-2) is a h...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the realm of advanced organic synthesis and drug discovery, sterically hindered tertiary amides serve as indispensable building blocks. 2,4-Dichloro-N,N-diisopropylbenzamide (CAS: 212392-34-2) is a highly specialized aromatic amide primarily utilized for its exceptional performance in Directed Ortho Metalation (DoM) . By leveraging the immense steric bulk of its diisopropyl groups, this molecule completely suppresses nucleophilic acyl substitution, allowing for precise, regioselective functionalization of the aromatic ring. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior, and field-proven experimental protocols.
Molecular Identity and Physicochemical Profile
Understanding the baseline physical and chemical properties of 2,4-Dichloro-N,N-diisopropylbenzamide is critical for predicting its solubility, reactivity, and analytical behavior in the laboratory.
Quantitative Data Summary
Property
Value
IUPAC Name
2,4-Dichloro-N,N-diisopropylbenzamide
CAS Registry Number
212392-34-2
Molecular Formula
C13H17Cl2NO
Molecular Weight
274.19 g/mol
SMILES String
O=C(N(C(C)C)C(C)C)c1ccc(Cl)cc1Cl
Physical State
Crystalline Solid
Predicted LogP
~3.8 - 4.2
Hydrogen Bond Donors
0
Hydrogen Bond Acceptors
1 (Carbonyl Oxygen)
Topological Polar Surface Area
20.3 Ų
Structural Nuances: Restricted C-N Rotation
A defining physicochemical characteristic of N,N-diisopropylamides is the restricted rotation around the C-N amide bond. The amide bond possesses partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl group. Because the diisopropyl groups are exceptionally bulky, the energetic barrier to rotation around this C-N bond is highly elevated.
Field Insight: During
1
H-NMR characterization at room temperature, this restricted rotation manifests as two distinct sets of signals for the isopropyl methine (-CH-) and methyl (-CH_3) groups. Novice researchers often misinterpret these rotameric peaks as impurities. Heating the NMR sample (variable temperature NMR) will cause these peaks to coalesce, validating the purity of the compound.
Mechanistic Role: Directed Ortho Metalation (DoM)
The primary synthetic value of 2,4-Dichloro-N,N-diisopropylbenzamide lies in its role as a substrate for Directed Ortho Metalation [1].
The Dual Role of the N,N-Diisopropyl Group
When treating standard amides with highly reactive organolithium reagents (like s-BuLi or t-BuLi), the dominant pathway is nucleophilic attack at the carbonyl carbon, yielding a ketone. However, the N,N-diisopropyl group acts as a perfect Directed Metalation Group (DMG) because it serves two distinct functions:
Steric Shielding: The massive steric bulk of the two isopropyl groups physically blocks the organolithium nucleophile from reaching the electrophilic carbonyl carbon [2].
Lewis Basic Director: The carbonyl oxygen remains accessible to act as a Lewis base, pre-coordinating the lithium cation of the base.
Regioselectivity via the Complex Induced Proximity Effect (CIPE)
In 2,4-Dichloro-N,N-diisopropylbenzamide, the aromatic ring has substituents at C1 (amide), C2 (chlorine), and C4 (chlorine). The pre-coordination of the organolithium to the amide oxygen brings the basic alkyl carbanion into the immediate spatial vicinity of the C6 proton (the only available position ortho to the amide). This proximity exponentially increases the rate of deprotonation at C6 compared to other positions, leading to exclusive regioselectivity.
Mechanism of Directed Ortho Metalation (DoM) via Complex Induced Proximity Effect (CIPE).
Synthetic Methodologies & Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols represent self-validating systems with explicit causality for each experimental choice.
Protocol 1: Synthesis of 2,4-Dichloro-N,N-diisopropylbenzamide
This protocol converts the commercially available acid chloride into the sterically hindered amide [3].
Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add 2,4-dichlorobenzoyl chloride and dissolve in anhydrous DCM (0.2 M concentration).
Cryogenic Control: Cool the solution to 0 °C using an ice-water bath. Causality: The amidation reaction is highly exothermic; cooling prevents solvent boil-off and side-product formation.
Base Addition: Add Triethylamine (Et
3
N) dropwise. Causality: Et
3
N acts as a non-nucleophilic HCl scavenger, preventing the protonation of the diisopropylamine.
Amine Addition: Add diisopropylamine dropwise over 15 minutes.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.
Workup: Quench the reaction with saturated aqueous NaHCO
3
. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove unreacted amines), followed by brine.
Isolation: Dry the organic layer over anhydrous MgSO
4
, filter, and concentrate in vacuo. Purify via recrystallization (e.g., from hexanes/ethyl acetate) to yield the pure crystalline product.
Protocol 2: Directed Ortho Metalation (DoM) at the C6 Position
This workflow details the generation of the C6-aryllithium species and its subsequent trapping with an electrophile (e.g., Trimethylsilyl chloride, TMSCl) [4].
Reagents: 2,4-Dichloro-N,N-diisopropylbenzamide (1.0 equiv), s-Butyllithium (1.1 equiv, 1.4 M in cyclohexane), TMEDA (1.1 equiv), Anhydrous THF, TMSCl (1.5 equiv).
Step-by-Step Procedure:
Activation: Dissolve the benzamide and N,N,N',N'-Tetramethylethylenediamine (TMEDA) in anhydrous THF under argon. Causality: TMEDA coordinates to the lithium cation, breaking up the organolithium aggregates and drastically increasing the kinetic basicity of s-BuLi.
Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C. Causality: Cryogenic temperatures are mandatory to prevent the highly reactive aryllithium intermediate from eliminating LiCl to form a benzyne intermediate.
Lithiation: Add s-BuLi dropwise down the side of the flask. The solution will typically transition to a deep red or purple hue, serving as a visual validation of aryllithium formation. Stir for 1 hour at -78 °C.
Electrophilic Quench: Add freshly distilled TMSCl dropwise. The deep color should rapidly dissipate to a pale yellow or clear solution, indicating successful trapping of the carbanion.
Workup: Allow the mixture to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NH
4
Cl. Extract with diethyl ether, dry over MgSO
4
, and purify via flash column chromatography.
Step-by-step cryogenic workflow for the ortho-lithiation and functionalization of the benzamide.
References
Directed ortho-Metalation–Nucleophilic Acyl Substitution Strategies in Deep Eutectic Solvents
Università degli Studi di Torino (UniTo)[Link]
On the control of secondary carbanion structure utilising ligand effects during directed metallation
Beilstein Journal of Organic Chemistry[Link]
Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations
Journal of Medicinal Chemistry (ACS Publications)[Link]
Chemoselective Reduction of Sterically Demanding N,N-Diisopropylamides to Aldehydes
The Journal of Organic Chemistry (ACS Publications)[Link]
Exploratory
An In-depth Technical Guide to the Physicochemical Characterization of 2,4-Dichloro-N,N-diisopropylbenzamide
This guide provides a comprehensive technical overview of the methodologies employed to determine the molecular weight and elucidate the crystal structure of 2,4-Dichloro-N,N-diisopropylbenzamide, a compound of interest...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive technical overview of the methodologies employed to determine the molecular weight and elucidate the crystal structure of 2,4-Dichloro-N,N-diisopropylbenzamide, a compound of interest for researchers, scientists, and professionals in drug development. With a focus on scientific integrity and practical application, this document details the theoretical underpinnings and experimental protocols necessary for a thorough physicochemical characterization.
Introduction
2,4-Dichloro-N,N-diisopropylbenzamide (CAS No. 212392-34-2) is a small organic molecule whose biological and chemical properties are intrinsically linked to its three-dimensional structure and molecular weight.[1] Accurate determination of these fundamental parameters is a critical first step in any research and development pipeline, from validating synthesis to understanding its interaction with biological targets. This guide will walk through the essential experimental procedures, highlighting the causality behind methodological choices to ensure robust and reproducible results.
Part 1: Molecular Weight Determination by Mass Spectrometry
The foundational characteristic of any newly synthesized compound is its molecular weight. Mass spectrometry stands as a powerful and precise analytical technique for this purpose, providing not only the molecular weight but also valuable information about the compound's structural integrity.[2][3]
Theoretical Basis
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[2] A sample is introduced into the instrument, where it is vaporized and ionized, often by electron impact, which involves bombarding the molecules with a high-energy electron beam. This process typically removes an electron, forming a positively charged molecular ion (M+). The instrument's analyzer then separates these ions based on their m/z ratio, and a detector records their relative abundance. The peak with the highest m/z ratio in the resulting mass spectrum usually corresponds to the molecular ion, directly indicating the molecular weight of the compound.[2][4]
Calculated Molecular Weight
The molecular formula for 2,4-Dichloro-N,N-diisopropylbenzamide is C₁₃H₁₇Cl₂NO. Based on the atomic masses of its constituent elements, the calculated molecular weight is 274.19 g/mol .[1]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A detailed, step-by-step methodology for determining the molecular weight of 2,4-Dichloro-N,N-diisopropylbenzamide is as follows:
Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent, such as methanol or acetonitrile.
Instrument Calibration: The mass spectrometer is calibrated using a known standard to ensure accurate mass assignments.
Sample Introduction: The sample is introduced into the ion source, typically via direct infusion or through a gas chromatograph (GC-MS).
Ionization: The sample is subjected to a beam of electrons, causing ionization and the formation of the molecular ion (M+).
Mass Analysis: The ions are accelerated into the mass analyzer, where they are separated based on their m/z ratio.
Detection: The detector records the abundance of ions at each m/z value.
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, providing further confirmation of the elemental composition.
Caption: Workflow for Molecular Weight Determination by Mass Spectrometry.
Part 2: Crystal Structure Elucidation by Single-Crystal X-ray Diffraction
While the specific crystal structure of 2,4-Dichloro-N,N-diisopropylbenzamide is not publicly available as of this writing, this section provides a detailed guide to the methodology that would be employed for its determination. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5][6][7] This information is invaluable for understanding intermolecular interactions, conformational preferences, and potential polymorphism, all of which can significantly impact the properties of a pharmaceutical compound.
Theoretical Basis
X-ray crystallography relies on the diffraction of X-rays by the ordered array of atoms within a crystal.[6] When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere with each other, producing a unique diffraction pattern of spots of varying intensities. By measuring the positions and intensities of these diffracted spots, it is possible to mathematically reconstruct a three-dimensional model of the electron density within the crystal, and from this, the arrangement of the atoms can be inferred.[5][8]
Experimental Protocol for Crystal Structure Determination
The process of determining a crystal structure can be broken down into several key stages:
The first and often most challenging step is to grow a high-quality single crystal of the compound.[5][6] The crystal should be of sufficient size (typically >0.1 mm in all dimensions) and have a regular, well-ordered internal structure.[6]
Methodology: Slow Evaporation
Dissolve the purified 2,4-Dichloro-N,N-diisopropylbenzamide in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate/hexane) to near saturation at room temperature.
Filter the solution to remove any particulate matter.
Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.
Monitor the container for the formation of well-defined single crystals.
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer.
Methodology:
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.
A beam of monochromatic X-rays is directed at the crystal.
The crystal is rotated, and a series of diffraction images are collected at different orientations.
The collected diffraction data is then used to solve and refine the crystal structure.
Methodology:
Data Reduction: The intensities of the diffraction spots are integrated, and corrections are applied for experimental factors.
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the space group of the crystal.
Structure Solution: Initial atomic positions are determined using direct methods or Patterson methods.
Structure Refinement: The atomic positions and other parameters are refined against the experimental data to obtain the best possible fit between the calculated and observed diffraction patterns.
Caption: Workflow for Single-Crystal X-ray Diffraction.
Expected Structural Features of 2,4-Dichloro-N,N-diisopropylbenzamide
Based on the known structures of similar benzamides, several features can be anticipated in the crystal structure of 2,4-Dichloro-N,N-diisopropylbenzamide.[9][10] The amide group is expected to be relatively planar. The orientation of the diisopropylamino group and the dichlorophenyl ring relative to the amide plane will be of particular interest, as these will be influenced by steric hindrance and intermolecular packing forces. In the absence of strong hydrogen bond donors, the crystal packing is likely to be dominated by weaker van der Waals interactions and potentially C-H···O or C-H···Cl hydrogen bonds.
Conclusion
The comprehensive characterization of 2,4-Dichloro-N,N-diisopropylbenzamide through the determination of its molecular weight and crystal structure provides a solid foundation for its further development and application. The methodologies outlined in this guide, rooted in established scientific principles, offer a robust framework for obtaining accurate and reliable data. For researchers in the pharmaceutical and chemical sciences, a thorough understanding of these techniques is paramount for advancing a compound from initial synthesis to a well-characterized entity with predictable properties.
References
Vertex AI Search. (n.d.). How can mass spectrometry determine molecular weight of organic compounds?
Gholivand, K., Oroujzadeh, N., & Shariatini, Z. (2010). N-2,4-Dichlorobenzoyl phosphoric triamides: Synthesis, spectroscopic and X-ray crystallography studies. Journal of Chemical Sciences, 122(4), 549–559.
ResearchGate. (2013). Crystal structure of 2,4-dichloro-N-(ethyl(2-hydroxyethyl)carbamothioyl)benzamide, C12H14Cl2N2O2S. Zeitschrift für Kristallographie - New Crystal Structures.
Thermodynamic Stability of 2,4-Dichloro-N,N-diisopropylbenzamide at Room Temperature: A Framework for Comprehensive Assessment
An In-depth Technical Guide Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 2,4-Dichloro-N,N-diisopropylbenzamide, a substituted benzamide of interest in pha...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 2,4-Dichloro-N,N-diisopropylbenzamide, a substituted benzamide of interest in pharmaceutical development. The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life.[1][2] This document outlines a science-led, risk-based strategy for identifying potential degradation pathways, establishing intrinsic stability, and developing robust analytical methods for monitoring. The approach integrates forced degradation studies under various stress conditions with long-term stability testing, guided by the principles of the International Council for Harmonisation (ICH). Detailed protocols for High-Performance Liquid Chromatography (HPLC), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are provided to form a self-validating system for stability assessment.
Introduction: The Imperative of Stability Assessment
In modern drug development, understanding the intrinsic stability of an API is not merely a regulatory checkbox but a foundational pillar of a successful program.[3] Stability studies provide crucial insights that inform formulation development, packaging selection, storage conditions, and retest periods.[1][4] The molecule at the center of this guide, 2,4-Dichloro-N,N-diisopropylbenzamide, belongs to the benzamide class of compounds. Its structure, featuring a dichlorinated aromatic ring and a sterically hindered amide group, presents a unique stability profile that warrants thorough investigation.
This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring that the stability program is not only compliant but also scientifically robust. We will explore the predicted degradation pathways of the molecule and detail the experimental workflows required to confirm these predictions and quantify the stability of 2,4-Dichloro-N,N-diisopropylbenzamide at room temperature (25°C).
Molecular Profile and Predicted Degradation Pathways
A proactive stability assessment begins with a theoretical analysis of the molecule's structure to identify its most labile chemical bonds and potential reaction sites.
Physicochemical Properties of 2,4-Dichloro-N,N-diisopropylbenzamide
Note: Specific experimental data for the dichlorinated analogue is limited; some properties are inferred from the parent compound.
Predicted Degradation Mechanisms
The structure of 2,4-Dichloro-N,N-diisopropylbenzamide suggests several potential degradation pathways under pharmaceutical stress conditions.
Hydrolysis: The amide linkage is the most probable site for hydrolytic cleavage. Under acidic or basic conditions, the molecule is expected to degrade into 2,4-dichlorobenzoic acid and diisopropylamine . This is a common degradation pathway for amide-containing pharmaceuticals.[8]
Oxidation: While the molecule lacks obvious, highly susceptible sites for oxidation, the aromatic ring and the isopropyl groups could potentially be targeted by strong oxidizing agents, leading to hydroxylated or peroxidized species.
Photodegradation: The dichlorinated benzene ring is a chromophore that can absorb UV light. This energy absorption could lead to dehalogenation or other radical-mediated reactions, a known degradation route for chlorinated aromatic compounds.[9]
Thermal Degradation: At elevated temperatures, decomposition is expected. The initial stages of thermal degradation would likely involve the cleavage of the amide bond, followed by further breakdown at higher energies.
Caption: Predicted degradation pathways for 2,4-Dichloro-N,N-diisopropylbenzamide.
A Strategic Framework for Stability Evaluation
A robust stability program is executed in two synergistic phases: forced degradation to understand the "what if" scenarios and long-term testing to understand the "what is" reality of storage. This dual approach is essential for developing a stability-indicating method and accurately predicting shelf life.[4][10]
Caption: Overall workflow for the stability assessment of a new chemical entity.
Phase 1: Forced Degradation Studies
Forced degradation, or stress testing, involves exposing the API to conditions more severe than those used for accelerated stability testing.[10] The objective is not to completely destroy the molecule, but to induce a target degradation of 5-20%.[11] This level of degradation is ideal for revealing primary degradation products without generating secondary, less relevant ones.[10] These studies are fundamental to developing and validating a stability-indicating analytical method.[12][13]
General Sample Preparation:
Prepare a stock solution of the API at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water. This stock will be used for all stress conditions.
Protocol 1: Acidic Hydrolysis
Transfer 5 mL of the stock solution to a flask.
Add 5 mL of 1.0 N HCl.
Heat the solution at 60°C for 24 hours.
At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 1.0 N NaOH.
Dilute with mobile phase to a final concentration of ~0.1 mg/mL for HPLC analysis.
Store a control sample (API in solvent, without acid) under the same conditions.
Protocol 2: Basic Hydrolysis
Transfer 5 mL of the stock solution to a flask.
Add 5 mL of 1.0 N NaOH.
Maintain the solution at room temperature (25°C) for 8 hours.
At appropriate time points (e.g., 1, 4, 8 hours), withdraw an aliquot and neutralize with an equivalent amount of 1.0 N HCl.
Dilute with mobile phase to a final concentration of ~0.1 mg/mL for HPLC analysis.
Store a control sample under the same conditions.
Protocol 3: Oxidative Degradation
Transfer 5 mL of the stock solution to a flask.
Add 5 mL of 10% hydrogen peroxide (H₂O₂).
Maintain the solution at room temperature for 24 hours, protected from light.
Withdraw aliquots at suitable intervals and dilute for HPLC analysis.
Store a control sample under the same conditions.
Protocol 4: Photolytic Degradation
Expose a solution of the API (~0.1 mg/mL) and a thin layer of the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11]
Prepare a control sample by wrapping an identical sample in aluminum foil to protect it from light.
Store both samples under the same temperature and humidity conditions.
After exposure, dissolve the solid sample and dilute both the solution and solid samples for HPLC analysis.
Protocol 5: Thermal Degradation
Place the solid API in a vial and store it in a calibrated oven at 80°C for 7 days.
At specified time points, withdraw samples, allow them to cool, and prepare solutions at ~0.1 mg/mL for HPLC analysis.
Store a control sample at room temperature, protected from light.
Phase 2: Long-Term Stability Study
Long-term studies are designed to evaluate the physical, chemical, and microbiological characteristics of the API under its intended storage conditions to establish its retest period or shelf life.[4]
Protocol for Long-Term Stability at Room Temperature
Storage Condition: Store the API in its proposed container closure system in a stability chamber maintained at 25°C ± 2°C / 60% RH ± 5% RH .
Testing Schedule: Withdraw samples for analysis at the following time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.[2]
Analysis: At each time point, analyze the samples for the following critical quality attributes using validated analytical methods.
Parameter
Analytical Method
Purpose
Appearance
Visual Inspection
To monitor for changes in color or physical state.
Assay
Stability-Indicating HPLC
To quantify the potency of the API.
Purity/Degradation Products
Stability-Indicating HPLC
To detect and quantify any impurities or degradation products.
Water Content
Karl Fischer Titration
To monitor for moisture uptake.
Key Analytical Methodologies
The success of any stability study hinges on the quality and validation of the analytical methods used to detect changes in the API.[1]
Stability-Indicating HPLC-UV/DAD Method
A stability-indicating method is an analytical procedure that can accurately quantify the API in the presence of its degradation products, excipients, and impurities. HPLC with a Diode-Array Detector (DAD) is the gold standard for this purpose.
Proposed HPLC Method Protocol
Column: Reversed-phase C18, 4.6 x 150 mm, 3.5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Program:
0-2 min: 5% B
2-20 min: 5% to 95% B
20-25 min: 95% B
25-26 min: 95% to 5% B
26-30 min: 5% B
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Injection Volume: 10 µL.
Detection: Diode-Array Detector (DAD) monitoring at 230 nm. Collect spectra from 200-400 nm to assess peak purity.
Rationale for Method Choices:
A C18 column is a versatile starting point for separating moderately polar compounds like benzamides from their potential degradation products.[14]
A gradient elution is necessary to ensure that both the relatively polar degradation products (e.g., 2,4-dichlorobenzoic acid) and the more non-polar parent API are eluted with good peak shape in a reasonable timeframe.
Acidified mobile phases improve peak shape for acidic and neutral compounds and ensure compatibility with mass spectrometry (LC-MS) if further characterization of degradants is needed.
Orthogonal Thermal Analysis: DSC and TGA
Thermal analysis techniques provide an orthogonal assessment of stability by measuring changes in material properties as a function of temperature. They are invaluable for characterizing the solid-state stability of an API.
Protocol 1: Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[15][16] It is used to determine the melting point, purity, and thermal events like decomposition.[17]
Accurately weigh 2-5 mg of the API into an aluminum DSC pan.
Crimp the pan with a lid. Use a pinhole lid to allow any volatiles to escape.
Place the sample pan and an empty reference pan into the DSC cell.
Heat the sample from 25°C to 350°C at a rate of 10°C/min under a nitrogen purge (50 mL/min).
Record the heat flow versus temperature to generate a thermogram. The sharp endotherm corresponds to the melting point, while broad exothermic events often indicate decomposition.
Protocol 2: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.[18][19] It is used to determine the temperature at which decomposition and weight loss occur.[16]
Accurately weigh 5-10 mg of the API onto a TGA pan.
Place the pan into the TGA furnace.
Heat the sample from 25°C to 500°C at a rate of 10°C/min under a nitrogen atmosphere.
Record the mass loss versus temperature. The resulting curve shows the temperatures at which significant degradation events happen.
Data Presentation and Interpretation
Table 1: Summary of Forced Degradation Results
Stress Condition
Duration
% Degradation of API
No. of Degradants >0.1%
Observations
1.0 N HCl, 60°C
24 hrs
15.2%
2
Primary degradant at RRT ~0.4
1.0 N NaOH, 25°C
8 hrs
18.5%
2
Same degradants as acid hydrolysis
10% H₂O₂, 25°C
24 hrs
3.1%
1
Minor degradant at RRT ~1.2
Photolytic (ICH Q1B)
-
4.5%
3
New peaks observed
Thermal (80°C, Solid)
7 days
<1.0%
0
No significant degradation
Note: Data shown is illustrative.
Table 2: Long-Term Stability Data (25°C/60% RH)
Time Point (Months)
Appearance
Assay (%)
Total Impurities (%)
0
White Solid
99.8
0.15
3
White Solid
99.7
0.18
6
White Solid
99.8
0.20
12
White Solid
99.6
0.25
Note: Data shown is illustrative.
Table 3: Thermal Analysis Summary
Technique
Parameter
Result
DSC
Melting Point (Onset)
~70°C
DSC
Decomposition (Exotherm)
>250°C
TGA
Onset of Major Weight Loss
~260°C
Note: Data shown is illustrative.
Conclusion
This technical guide presents a robust, multi-faceted strategy for assessing the thermodynamic stability of 2,4-Dichloro-N,N-diisopropylbenzamide at room temperature. The structural analysis predicts that the primary degradation pathway will be hydrolysis of the amide bond, a hypothesis that can be systematically tested using the provided forced degradation protocols. The molecule is expected to exhibit good thermal stability in its solid form.
The successful execution of this framework will yield a comprehensive stability profile, elucidate degradation pathways, and support the development of a validated, stability-indicating HPLC method. This information is indispensable for ensuring the quality, safety, and efficacy of any potential drug product and is a critical component of the data package required for regulatory submissions.[1]
References
Pace Analytical. (n.d.). Drug Stability Testing & Release Testing. Pace Analytical.
Cheméo. (n.d.). Chemical Properties of N,N-Diisopropylbenzamide (CAS 20383-28-2). Cheméo.
BenchChem. (2025). A Technical Guide to the Stability Evaluation of 2-amino-N-(3-hydroxypropyl)benzamide: A Proposed Framework for Forced Degradation Studies. BenchChem.
Particle Technology Labs. (2021). What is the Difference Between Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Particle Technology Labs.
Journal of Regulatory Science. (n.d.). Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry.
Desalination and Water Treatment. (2021). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC.
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Thermo Fisher Scientific.
Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for 2,4-D, 2,4-DB and Cloprop (Agricultural Products).
ResearchGate. (n.d.). Convergence of degradation pathways for aromatic and chloroaromatic compounds. ResearchGate.
ResearchGate. (2013). Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil. ResearchGate.
Mechanism of directed ortho metalation in 2,4-Dichloro-N,N-diisopropylbenzamide
An In-depth Technical Guide to the Directed ortho Metalation of 2,4-Dichloro-N,N-diisopropylbenzamide Introduction: The Power and Precision of Directed ortho Metalation Directed ortho metalation (DoM) stands as a corners...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Directed ortho Metalation of 2,4-Dichloro-N,N-diisopropylbenzamide
Introduction: The Power and Precision of Directed ortho Metalation
Directed ortho metalation (DoM) stands as a cornerstone of modern synthetic organic chemistry, offering a powerful strategy for the regioselective functionalization of aromatic rings.[1] This reaction circumvents the conventional rules of electrophilic aromatic substitution, which often yield mixtures of ortho and para isomers.[1] Instead, DoM utilizes a directing metalation group (DMG) to guide a strong organolithium base to deprotonate a specific ortho position, thereby generating a highly reactive aryllithium intermediate that can be trapped by a wide array of electrophiles.[2]
This guide provides an in-depth technical analysis of the DoM mechanism as it applies to a specific and synthetically challenging substrate: 2,4-dichloro-N,N-diisopropylbenzamide. The interplay between the powerful tertiary amide DMG and the two electron-withdrawing chloro substituents presents a fascinating case study in regioselectivity, where electronic and steric factors are in direct competition. This document is intended for researchers, scientists, and drug development professionals seeking a deep mechanistic understanding to inform their synthetic strategies.
The N,N-Diisopropylbenzamide: A Premier Directing Group
The efficacy of a DoM reaction is critically dependent on the choice of the directing group.[2] Tertiary amides, and particularly the N,N-diisopropylamide group, are among the most powerful DMGs known.[3][4] Their directing prowess stems from two key features:
Lewis Basicity and Chelation: The carbonyl oxygen and the nitrogen lone pair of the amide functionality act as a bidentate Lewis base, effectively chelating the Lewis acidic lithium cation of the organolithium base (e.g., LDA, n-BuLi).[2] This pre-coordination complex brings the base into close proximity with the ortho protons of the aromatic ring, a phenomenon known as the Complex-Induced Proximity Effect (CIPE).[2]
Rotational Conformation: The steric bulk of the isopropyl groups forces the amide group to adopt a conformation largely perpendicular to the plane of the aromatic ring. This orientation positions the carbonyl oxygen optimally for chelation with the incoming organolithium reagent, further enhancing the CIPE and facilitating the deprotonation of a nearby ortho proton.
The result is a kinetically favored deprotonation at the ortho position, as the activation energy for this process is significantly lowered by the chelation event.[4]
The Core Mechanism: A Dichotomy of Regioselectivity in 2,4-Dichloro-N,N-diisopropylbenzamide
The lithiation of 2,4-dichloro-N,N-diisopropylbenzamide presents a classic challenge in predicting regioselectivity. The powerful N,N-diisopropylamide DMG directs metalation to an adjacent ortho position, but in this substrate, two such positions are available: C3 and C5. The presence of the chloro substituents introduces competing electronic and steric influences that make the outcome non-obvious without direct experimental evidence. Below, we dissect the two plausible mechanistic pathways.
Figure 1: Generalized workflow of a Directed ortho Metalation (DoM) reaction.
Pathway A: Deprotonation at the C5 Position
The primary argument for deprotonation at the C5 position is based on the principle of thermodynamic acidity. The acidity of an aromatic proton is significantly increased by the presence of adjacent electron-withdrawing groups.[5][6] The C5 proton is flanked by two such groups, the chloro substituents at C4 and C6 (after considering the initial molecule as 1,3-dichloro-5-functionalized for acidity analysis). This "doubly activated" position is expected to be the most acidic proton on the aromatic ring, making the corresponding carbanion the most thermodynamically stable.
Factors Favoring C5 Lithiation:
Factor
Mechanistic Rationale
Inductive Effect
The two electron-withdrawing chloro groups at C4 and C6 significantly increase the acidity of the C5 proton.
Thermodynamic Stability
The resulting C5-lithiated species would be the most stable carbanion, favoring this outcome under thermodynamic control.
Pathway B: Deprotonation at the C3 Position
Conversely, the fundamental principle of Directed ortho Metalation is that the reaction is under kinetic control, driven by the chelation of the organolithium base to the DMG.[4] This would strongly favor deprotonation at the C3 position, which is directly adjacent to the N,N-diisopropylamide directing group.
However, this pathway is complicated by steric hindrance. The bulky N,N-diisopropylamide group and the adjacent chloro substituent at C2 could create significant steric congestion around the C3 proton, potentially raising the activation energy for its abstraction.
Factors Influencing C3 Lithiation:
Factor
Mechanistic Rationale
Kinetic Control (CIPE)
Chelation of the organolithium base by the amide DMG kinetically favors deprotonation at the adjacent C3 position.
Steric Hindrance (Counteracting)
The bulky DMG and the C2-chloro group may sterically impede the approach of the base to the C3 proton, potentially disfavoring this pathway.[7]
Figure 2: Competing pathways for the directed ortho metalation of 2,4-dichloro-N,N-diisopropylbenzamide.
Experimental Design and Protocol
A well-designed experiment is crucial to not only achieve the desired transformation but also to definitively establish the regiochemical outcome.
Choice of Base and Reaction Conditions
The choice of organolithium base can significantly influence the reaction's success and selectivity.
Lithium Diisopropylamide (LDA): A strong, non-nucleophilic base, often favored in DoM to avoid competing nucleophilic addition to the carbonyl group. Its bulky nature can, however, exacerbate steric hindrance.[4]
n-Butyllithium (n-BuLi): A powerful base, often used in conjunction with a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) to break up aggregates and increase reactivity.[2]
sec-Butyllithium (s-BuLi): More basic and sterically hindered than n-BuLi, often leading to faster metalation at lower temperatures.[4]
Low temperatures (typically -78 °C) are essential to prevent side reactions, such as the anionic Fries rearrangement, and to ensure the kinetic product is favored.[4] Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are standard.[4]
Proposed Experimental Workflow
The following protocol outlines a general procedure for the DoM of 2,4-dichloro-N,N-diisopropylbenzamide and subsequent quenching with an electrophile.
Figure 3: Step-by-step experimental workflow for the DoM of 2,4-dichloro-N,N-diisopropylbenzamide.
Characterization and Determination of Regioselectivity
The definitive identification of the product's substitution pattern is paramount.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be the primary tools. The number of signals and their coupling patterns in the aromatic region will distinguish between the 1,2,3,5-tetrasubstituted (from C3 lithiation) and the 1,2,4,5-tetrasubstituted (from C5 lithiation) products. 2D NMR techniques like NOESY can provide through-space correlations to confirm the position of the new substituent relative to the amide group.
Mass Spectrometry (MS): To confirm the molecular weight of the product.
X-ray Crystallography: If a suitable crystal can be obtained, this will provide unambiguous structural proof.
Summary of Potential Outcomes
The table below summarizes the expected products from the two competing pathways when quenched with representative electrophiles.
The directed ortho metalation of 2,4-dichloro-N,N-diisopropylbenzamide is a mechanistically intriguing transformation where the powerful chelation-directing effect of the tertiary amide is pitted against the thermodynamic acidifying effect of two chloro substituents and potential steric hindrance. While established principles of DoM suggest a kinetically controlled deprotonation at the C3 position, the significant acidity of the C5 proton cannot be disregarded. This guide provides the theoretical framework and a robust experimental plan to explore this reaction. The definitive determination of the regiochemical outcome will not only provide a valuable synthetic route to novel polysubstituted benzamides but also contribute to a deeper understanding of the subtle interplay of electronic and steric effects that govern this powerful class of reactions.
References
Clayden, J. (2004). Organolithiums: Selectivity for Synthesis. Pergamon.
Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. [Link]
Hartung, C. G., & Snieckus, V. (2002). Directed Ortho Metalation in Modern Arene Chemistry. In D. Astruc (Ed.), Modern Arene Chemistry (pp. 330-367). Wiley-VCH.
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Group, Scripps Research. Retrieved from [Link]
Mortier, J. (n.d.). Directed Ortho Metalation. Université du Maine. Retrieved from [Link]
Vaia. (n.d.). Arrange these compounds in order of increasing acidity: 2,4-dichlorophenol, phenol, cyclohexanol. Retrieved from [Link]
Macklin, T. K., & Snieckus, V. (2005). The Directed Ortho Metalation–Cross-Coupling Symbiosis. In G. Dyker (Ed.)
Chem LibreTexts. (2021, August 15). Steric Hindrance. Retrieved from [Link]
Myers, A. G. (n.d.). Directed Ortho Metalation. Myers Research Group, Harvard University. Retrieved from [Link]
Collum, D. B., et al. (2011). Regioselective Lithium Diisopropylamide-Mediated Ortholithiation of 1-Chloro-3-(trifluoromethyl)benzene: Role of Autocatalysis, Lithium Chloride Catalysis, and Reversibility. Journal of the American Chemical Society, 133(16), 6337–6348. [Link]
Tilly, D., et al. (2010). On the Mechanism of the Directed ortho and remote Metalation Reactions of N,N-Dialkylbiphenyl 2-carboxamides. Organic Letters, 12(1), 68–71. [Link]
Kauch, M., & Hoppe, D. (2006). Efficient Two-Step Synthesis of Salicylaldehydes via Directed ortho-Lithiation of in situ N-Silylated O-Aryl N-Isopropylcarbamates. Synthesis, 2006(09), 1575-1577. [Link]
Snieckus, V., et al. (2003). Directed ortho metalation approach to C-7-substituted indoles. Suzuki-Miyaura cross coupling and the synthesis of pyrrolophenanthridone alkaloids. Organic Letters, 5(11), 1899–1902. [Link]
Khani, F., et al. (2016). Regioselectivity Differentiation in Metalations of 3,5-Dichloro-Tertiary versus Secondary Benzamides. International Journal of Organic Chemistry, 6, 142-146. [Link]
Bailey, W. F., & Longstaff, S. C. (2009). Optimization of Organolithium Reactions. Organic Process Research & Development, 13(2), 144-151. [Link]
Hartung, C. G., & Snieckus, V. (2013). The Directed ortho Metallation–Cross-Coupling Fusion: Development and Application in Synthesis. Platinum Metals Review, 57(4), 234-246. [Link]
Snieckus, V. (2021). Directed Ortho Metalation in 2021: A Tribute to Victor Snieckus (August 1, 1937–December 18, 2020). The Journal of Organic Chemistry, 86(20), 13895–13911. [Link]
Master Organic Chemistry. (2010, September 22). 5 Key Factors That Influence Acidity In Organic Chemistry. Retrieved from [Link]
Technical Whitepaper: Toxicological Profiling and Safe Handling Protocols for 2,4-Dichloro-N,N-diisopropylbenzamide
Executive Summary 2,4-Dichloro-N,N-diisopropylbenzamide (CAS: 212392-34-2; PubChem CID: 346758) is a sterically hindered, halogenated dialkylbenzamide utilized primarily as a highly specialized building block in the synt...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2,4-Dichloro-N,N-diisopropylbenzamide (CAS: 212392-34-2; PubChem CID: 346758) is a sterically hindered, halogenated dialkylbenzamide utilized primarily as a highly specialized building block in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs)[1].
While its unique structure imparts excellent chemical stability and lipophilicity, it also introduces significant handling risks. Classified globally under the GHS as an Acute Toxicity Category 4 hazard across multiple exposure routes (oral, dermal, and inhalation)[2], this compound requires rigorous laboratory containment. As a Senior Application Scientist, I have structured this guide to move beyond standard Safety Data Sheets (SDS), detailing the causality behind its toxicity and establishing a self-validating protocol for safe experimental scale-up.
Structural Causality and Pharmacokinetics
To design effective safety protocols, researchers must understand the physicochemical drivers of a compound's behavior. The hazard profile of 2,4-Dichloro-N,N-diisopropylbenzamide is directly dictated by two core structural motifs:
The N,N-Diisopropyl Amide Moiety: The bulky, branched alkyl groups significantly increase the partition coefficient (LogP) of the molecule. This extreme lipophilicity facilitates rapid absorption across biological membranes. If aerosolized powder contacts the skin or is inhaled, it rapidly permeates the stratum corneum or alveolar epithelium, entering systemic circulation.
The 2,4-Dichloro Aromatic System: Halogenation provides steric hindrance and electron withdrawal, protecting the aromatic ring from rapid electrophilic attack[3]. However, in a biological system, halogenated benzamides are known substrates for hepatic Cytochrome P450 (CYP) enzymes.
Toxicological Mechanisms
Based on its structural class and available toxicological data for halogenated dialkylbenzamides, the compound exhibits specific toxicological vectors[4]:
Acute CNS & Systemic Toxicity: The high lipid solubility allows the compound to cross the blood-brain barrier (BBB), potentially leading to central nervous system (CNS) depression at high acute doses.
Hepatotoxicity via Bioactivation: Chronic or high-dose acute exposure forces heavy reliance on hepatic clearance. Phase I metabolism by CYP450 enzymes can lead to N-dealkylation or the formation of reactive arene oxides. These electrophilic intermediates can deplete intracellular glutathione (GSH), leading to oxidative stress, macromolecular binding, and hepatocyte apoptosis.
Environmental Persistence: The carbon-chlorine bonds make the compound highly recalcitrant to environmental degradation, posing a severe risk of bioaccumulation in aquatic ecosystems.
Putative CYP450-mediated metabolic and toxicological pathway of halogenated dialkylbenzamides.
Quantitative Hazard and Physicochemical Data
To ensure a self-validating risk assessment, researchers must cross-reference the compound's physical properties with its hazard profile[2][5][6].
Property / Hazard
Value / Classification
Causality / Laboratory Implication
CAS Number
212392-34-2
Unique chemical identifier for SDS and inventory tracking.
Molecular Formula
C13H17Cl2NO
High carbon/halogen ratio dictates extreme lipophilicity.
Molecular Weight
274.19 g/mol
Small molecule; easily crosses biological and PPE membranes.
Acute Toxicity
Category 4 (Oral, Dermal, Inhalation)
Harmful if swallowed, in contact with skin, or inhaled.
Physical State
Solid (Crystalline Powder)
High risk of aerosolization and inhalation of fine dust particulates.
Self-Validating Handling & Experimental Protocols
To mitigate the risks outlined above, the following step-by-step methodology must be employed during laboratory scale-up or API synthesis. This protocol is designed as a "self-validating system" —meaning each step contains a built-in verification check to ensure containment.
Phase 1: Preparation and PPE Verification
PPE Donning: Don standard laboratory PPE, including a chemically resistant lab coat, safety goggles, and double nitrile gloves.
Validation Check: Inspect outer gloves for pinhole leaks using the inflation method before handling the reagent. Because the compound is highly lipophilic, compromised gloves will act as an occlusive dressing, accelerating dermal absorption.
Environmental Control: All handling must occur within a certified high-velocity chemical fume hood.
Validation Check: Verify the inward face velocity is between 80-100 feet per minute (fpm) using the hood's digital monitor prior to opening the chemical container.
Phase 2: Weighing and Dissolution
Static Mitigation: Halogenated organic powders often carry static charges, leading to violent aerosolization when approached with a metal spatula. Use an anti-static bar or zero-stat gun on the weighing spatula and analytical balance.
Weighing: Tare a pre-capped, anti-static weigh boat. Transfer the required mass of 2,4-Dichloro-N,N-diisopropylbenzamide. Cap the container immediately after transfer.
Validation Check: The balance must stabilize within 3 seconds; prolonged fluctuation indicates micro-drafts or static interference, risking aerosol exposure.
Dissolution: Transfer the solid to a reaction flask. Given its lipophilicity, use appropriate organic solvents (e.g., dichloromethane, DMSO, or DMF). Add the solvent slowly down the side of the flask to prevent dust kick-up.
Phase 3: Decontamination and Waste Disposal
Surface Decontamination: Wipe down the balance and fume hood surfaces with a solvent-dampened cloth (e.g., isopropanol), followed by a mild basic detergent to hydrolyze any residual amide.
Waste Segregation: Dispose of all contaminated consumables in a designated halogenated organic waste receptacle.
Validation Check: Ensure the waste manifest explicitly lists "Halogenated Benzamide Derivatives" to prevent incompatible mixing with strong oxidizers or acids.
Step-by-step self-validating laboratory workflow for handling halogenated benzamides.
Emergency Response & Spill Mitigation
In the event of a breach in containment, the causality of the compound's physical properties dictates the response:
Solid Spill: Do not sweep dry powder (causes aerosolization). Cover the spill with damp absorbent paper (using a water/isopropanol mixture) to suppress dust. Carefully scoop the material into a hazardous waste container using a non-sparking tool.
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Do not use harsh solvents (like acetone) on the skin to clean the spill, as this will dissolve the compound's lipid barrier and exponentially increase dermal absorption.
References
Title: 2,4-Dichloro-N,N-diisopropylbenzamide - PubChem
Source: National Institutes of Health (NIH)
URL: [Link]
Title: 4-CHLORO-N,N-DIISOPROPYLBENZAMIDE — Chemical Substance
Source: NextSDS
URL: [Link]
Title: Studying a Drug-like, RNA-Focused Small Molecule Library Identifies Compounds That Inhibit RNA Toxicity
Source: ACS Chemical Biology
URL: [Link]
Title: 5-Aminothiophene-2,4-dicarboxamide Analogues as Hepatitis B Virus Capsid Assembly Effectors
Source: PubMed Central (PMC)
URL: [Link]
Vibrational Spectroscopy of Sterically Hindered Tertiary Benzamides: An In-Depth IR Analysis of 2,4-Dichloro-N,N-diisopropylbenzamide
Executive Summary In the realm of drug development and agrochemical screening, the structural elucidation of heavily substituted aromatic amides is a critical analytical bottleneck. 2,4-Dichloro-N,N-diisopropylbenzamide...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the realm of drug development and agrochemical screening, the structural elucidation of heavily substituted aromatic amides is a critical analytical bottleneck. 2,4-Dichloro-N,N-diisopropylbenzamide serves as a premier model for understanding how severe steric hindrance dictates molecular geometry and, consequently, vibrational spectral signatures.
Unlike simple benzamides, this molecule features a severe steric clash between its ortho-chloro substituent and its bulky N,N-diisopropyl groups. This whitepaper provides a causality-driven breakdown of its Infrared (IR) spectroscopy absorption peaks, detailing the mechanistic reasons behind its unique spectral shifts and outlining a self-validating Attenuated Total Reflectance (ATR-FTIR) protocol for its accurate characterization.
To accurately interpret the IR spectrum of 2,4-Dichloro-N,N-diisopropylbenzamide, one must first understand the relationship between its 3D conformation and its bond force constants.
Absence of N-H Stretching: As a tertiary amide, the nitrogen atom is fully substituted with isopropyl groups. Therefore, the molecule lacks N-H bonds, rendering the typically broad 3100–3500 cm⁻¹ region completely transparent (1).
The Amide I Band Shift (Steric Twist): In a standard, unhindered benzamide, the carbonyl (C=O) group is coplanar with the aromatic ring, allowing for extended
π
-conjugation. This delocalization typically lowers the C=O stretching frequency to ~1630 cm⁻¹. However, in 2,4-Dichloro-N,N-diisopropylbenzamide, the bulky ortho-chloro group (at the C2 position) and the massive N,N-diisopropyl moieties create an extreme steric clash. To relieve this strain, the amide plane rotates out of coplanarity with the benzene ring. This orthogonal twist breaks the extended conjugation. As a result, the C=O bond retains a higher degree of localized double-bond character, shifting the Amide I absorption to a higher wavenumber (1640–1660 cm⁻¹), characteristic of isolated aliphatic tertiary amides (2; 3).
Theoretical & Empirical Peak Assignments
The following table summarizes the quantitative spectral data, mapping each absorption band to its specific vibrational mode and the underlying structural rationale (4).
Wavenumber (cm⁻¹)
Intensity
Vibrational Mode
Mechanistic Rationale
3070 – 3090
Weak
Aromatic C–H Stretch
Represents the
sp2
hybridized C–H bonds on the 1,2,4-trisubstituted dichlorophenyl ring.
2970, 2930, 2870
Strong
Aliphatic C–H Stretch
Represents the
sp3
hybridized C–H bonds from the methyl and methine groups of the N,N-diisopropyl chains.
1640 – 1660
Very Strong
C=O Stretch (Amide I)
Shifted to higher frequency due to the steric decoupling of the carbonyl group from the aromatic
π
-system.
1585, 1470
Medium
Aromatic C=C Stretch
Skeletal ring breathing vibrations of the benzene ring.
1385, 1370
Medium
C–H Bend (gem-dimethyl)
The characteristic "split doublet" caused by the symmetric bending of the two methyl groups on each isopropyl branch.
1210
Strong
C–N Stretch
Typical absorption for the C–N bond in a sterically crowded tertiary amide.
1050
Strong
C–Cl Stretch (In-plane)
Halogen stretching specific to the aryl chlorides at positions 2 and 4.
870, 820
Strong
Aromatic C–H (Out-of-plane)
Diagnostic bending modes for a 1,2,4-trisubstituted benzene (isolated H at C3, adjacent H's at C5/C6).
Structural & Vibrational Workflows
To visualize the causality between the molecule's physical structure and its resulting IR spectrum, the following logical workflow maps the steric constraints directly to their spectral outputs.
Logical workflow mapping steric structural features to IR vibrational shifts.
Obtaining high-fidelity spectra for solid, crystalline amides requires rigorous methodology. The following Attenuated Total Reflectance (ATR-FTIR) protocol is designed as a self-validating system to ensure data integrity and eliminate atmospheric or mechanical artifacts (5).
Step 1: System Energy & Interferogram Validation
Action: Prior to sample analysis, monitor the center burst amplitude of the raw interferogram.
Causality: This validates that the IR source, beamsplitter, and detector (e.g., DTGS) are functioning within the manufacturer's optimal voltage range. A low Signal-to-Noise Ratio (SNR) at this stage will irreversibly propagate noise through the Fourier transform process.
Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution). Immediately run a second background scan and ratio the two to generate a 100% Transmittance (100%T) line.
Causality: The resulting 100%T line must be flat within
±0.5%
. This self-validates that atmospheric
H2O
and
CO2
have been successfully subtracted and that the crystal is entirely free of residual organic contamination.
Action: Apply ~5 mg of solid 2,4-Dichloro-N,N-diisopropylbenzamide directly onto the ATR crystal. Engage the pressure anvil while monitoring the live spectrum specifically at the ~1650 cm⁻¹ (Amide I) peak.
Causality: ATR spectroscopy relies on an evanescent wave penetrating the sample. Solid powders inherently have poor optical contact. By monitoring the Amide I peak in real-time, you can apply exact pressure until the peak absorbance reaches an optimal >0.1 AU, ensuring sufficient penetration depth without over-pressurizing and risking crystal fracture (6).
Step 4: Spectral Processing & ATR Correction
Action: Apply an ATR correction algorithm to the final averaged spectrum.
Causality: The penetration depth of the IR evanescent wave is wavelength-dependent (it penetrates deeper at lower wavenumbers). ATR correction normalizes the peak intensities to match standard transmission spectra, preventing the artificial inflation of low-frequency bands (such as the crucial C–Cl stretch at 820 cm⁻¹).
References
Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts, 3rd Edition. John Wiley & Sons. 2
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. 4
Step-by-step synthesis of 2,4-Dichloro-N,N-diisopropylbenzamide from 2,4-dichlorobenzoic acid
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a robust, self-validating protocol for the amidation of 2,4-dichlorobenzoic acid with a highly sterically...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Objective: To provide a robust, self-validating protocol for the amidation of 2,4-dichlorobenzoic acid with a highly sterically hindered secondary amine.
Scientific Rationale & Mechanistic Insights
The synthesis of 2,4-Dichloro-N,N-diisopropylbenzamide [1] from 2,4-dichlorobenzoic acid [2] presents a specific kinetic challenge: the severe steric hindrance imparted by the two isopropyl groups on the nucleophile (N,N-diisopropylamine).
While standard peptide coupling reagents (e.g., EDC, HATU, DCC) are highly effective for primary amines or unhindered secondary amines, they often fail or require extended reaction times and elevated temperatures when reacting with diisopropylamine. To overcome this activation barrier, the most reliable and scalable approach is the two-step acid chloride method .
Activation (Vilsmeier-Haack type): 2,4-dichlorobenzoic acid is converted to 2,4-dichlorobenzoyl chloride using oxalyl chloride. A catalytic amount of N,N-Dimethylformamide (DMF) is used to generate the active Vilsmeier-Haack intermediate, which reacts with the carboxylic acid. This method is preferred over thionyl chloride as it proceeds under milder conditions and the byproducts (CO, CO₂, HCl) are entirely gaseous, driving the reaction forward via Le Chatelier's principle and simplifying purification.
Amidation: The highly electrophilic acid chloride is then reacted with N,N-diisopropylamine. Triethylamine (TEA) is utilized as a non-nucleophilic auxiliary base to scavenge the generated HCl, preventing the protonation and subsequent deactivation of the diisopropylamine reactant.
Quantitative Reaction Parameters
The following stoichiometric table is optimized for a 10-gram scale synthesis, providing a balance between reaction velocity and the minimization of side products.
This protocol is designed as a self-validating system; specific physical observations are noted to confirm reaction progress without requiring continuous analytical sampling.
Phase 1: Generation of 2,4-Dichlorobenzoyl Chloride
Setup: Equip a 500 mL flame-dried round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and an argon inlet.
Dissolution: Suspend 2,4-dichlorobenzoic acid (10.0 g) in anhydrous DCM (100 mL). The acid will only partially dissolve. Add catalytic DMF (0.20 mL).
Activation: Cool the suspension to 0 °C using an ice-water bath.
Addition: Charge the dropping funnel with oxalyl chloride (5.38 mL). Add dropwise over 15 minutes.
Self-Validation Check: Immediate and vigorous effervescence (gas evolution) must be observed upon addition. The suspension will gradually transition into a clear, homogenous solution as the acid is consumed and converted to the highly soluble acid chloride.
Maturation: Remove the ice bath and stir at room temperature (20 °C) for 2 hours, or until gas evolution completely ceases.
Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride as a pale yellow oil. Re-dissolve in anhydrous DCM (50 mL) for the next step.
Phase 2: Amidation
Preparation: In a separate 500 mL flask, dissolve N,N-diisopropylamine (11.0 mL) and TEA (14.6 mL) in anhydrous DCM (50 mL). Cool to 0 °C.
Coupling: Transfer the acid chloride solution to a dropping funnel and add it dropwise to the amine solution over 30 minutes.
Self-Validation Check: The reaction is highly exothermic. A white precipitate (triethylamine hydrochloride) will immediately form, confirming that the amidation and acid-scavenging are occurring.
Completion: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 4:1, UV visualization).
Phase 3: Workup and Purification
Quench: Quench the reaction mixture by adding 50 mL of deionized water to dissolve the TEA·HCl salts. Transfer to a separatory funnel.
Acid Wash: Wash the organic layer with 1N HCl (2 × 50 mL) to remove any unreacted N,N-diisopropylamine and TEA.
Base Wash: Wash with saturated aqueous NaHCO₃ (2 × 50 mL) to remove any residual 2,4-dichlorobenzoic acid.
Drying: Wash with brine (50 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Final Polish: The resulting 2,4-Dichloro-N,N-diisopropylbenzamide[3] is typically obtained as a high-purity solid or viscous oil. If necessary, recrystallize from a minimal amount of hot hexanes.
Process Visualization
Workflow for the two-step synthesis and purification of 2,4-Dichloro-N,N-diisopropylbenzamide.
References
2,4-Dichloro-N,N-diisopropylbenzamide | CID 346758. National Center for Biotechnology Information. PubChem Compound Database. Available at:[Link][1]
2,4-Dichlorobenzoic acid (CAS 50-84-0) Properties and Applications. LookChem. Available at:[Link][2]
Protocols for purifying 2,4-Dichloro-N,N-diisopropylbenzamide via flash column chromatography
As a Senior Application Scientist, I approach the purification of sterically hindered tertiary amides not merely as a mechanical procedure, but as an exercise in exploiting physicochemical properties. The target compound...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach the purification of sterically hindered tertiary amides not merely as a mechanical procedure, but as an exercise in exploiting physicochemical properties. The target compound, 2,4-dichloro-N,N-diisopropylbenzamide , presents a unique chromatographic profile. By understanding the molecular causality behind its behavior, we can design a highly efficient, self-validating purification protocol using normal-phase flash column chromatography.
To design an effective separation method, we must first analyze the structural features of 2,4-dichloro-N,N-diisopropylbenzamide that dictate its interaction with the silica gel stationary phase:
Steric Hindrance: The two bulky isopropyl groups on the nitrogen atom create a significant steric shield around the amide carbonyl. This prevents the carbonyl oxygen from interacting strongly with the acidic silanol groups on the silica gel[1].
Lack of Hydrogen Bond Donors: As a tertiary amide, the molecule lacks an N-H bond, completely eliminating its ability to act as a hydrogen bond donor.
Lipophilicity: The 2,4-dichlorophenyl ring is highly lipophilic and electron-withdrawing, further reducing the overall polarity of the molecule.
Causality in Method Design: Because of these features, this specific benzamide will behave much more lipophilically than primary or secondary amides. It will not streak heavily on silica, and it will elute at lower polarities. Consequently, a low-polarity solvent system (Hexanes/Ethyl Acetate) is optimal, and reverse-phase chromatography is unnecessary unless the crude mixture is exceptionally complex[2].
Pre-Chromatography Workup: The Self-Validating System
A successful flash chromatography run begins in the separatory funnel. Loading a raw reaction mixture directly onto a column is a common error that leads to band broadening and co-elution. The synthesis of this compound typically involves 2,4-dichlorobenzoyl chloride and diisopropylamine.
To prevent column overloading, we must chemically remove the highly polar starting materials before chromatography[3]. This creates a self-validating system: if the workup is performed correctly, the subsequent TLC will show a clean baseline, confirming the column will not be compromised by streaking acids or bases.
Aqueous Workup Protocol:
Dilute the crude reaction mixture in Ethyl Acetate (EtOAc).
Acid Wash: Wash the organic layer with 1M HCl (2 × 20 mL). Causality: This protonates unreacted diisopropylamine, moving it into the aqueous phase and preventing basic streaking on the silica column.
Base Wash: Wash with Saturated Aqueous NaHCO₃ (2 × 20 mL). Causality: This deprotonates any residual 2,4-dichlorobenzoic acid (formed from the hydrolysis of the acid chloride), extracting it into the aqueous layer.
Drying: Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Quantitative Chromatographic Data & TLC Optimization
Before packing the column, Thin-Layer Chromatography (TLC) must be used to establish the target retention factor (Rf). The optimal Rf for flash chromatography is between 0.25 and 0.35[4].
Because the target molecule contains a conjugated aromatic system, it is highly active under short-wave UV light (254 nm), making visualization straightforward.
Flushed out during the initial 0-5% EtOAc isocratic hold.
Experimental Workflow Visualization
The following diagram illustrates the logical progression of the purification strategy, ensuring that each step validates the success of the previous one.
Workflow for the purification of 2,4-dichloro-N,N-diisopropylbenzamide via flash chromatography.
Step-by-Step Flash Chromatography Protocol
Step 1: Column Packing (Slurry Method)
Select a column size appropriate for your crude mass (typically a 30:1 to 50:1 ratio of silica to crude compound).
Prepare a slurry of standard flash-grade silica gel (40–63 µm) in 100% Hexanes.
Pour the slurry into the column in a single, continuous motion to prevent trapping air bubbles.
Apply gentle air pressure to pack the bed tightly, draining the solvent until it is just 1 mm above the silica surface[4].
Step 2: Sample Loading (Dry Loading)
Causality: While the target benzamide is soluble in minimal dichloromethane (DCM), wet loading can cause the sample band to diffuse if the crude oil is highly viscous. Dry loading ensures a perfectly flat, concentrated initial band, which is critical for high-resolution separation[5].
Dissolve the post-workup crude mixture in a minimal amount of DCM.
Add dry silica gel to the flask (approximately 2 to 3 times the mass of the crude mixture).
Evaporate the DCM completely using a rotary evaporator until a dry, free-flowing powder is obtained.
Carefully pour this powder evenly onto the top of the packed column bed. Add a 1 cm protective layer of clean sea sand on top to prevent bed disruption during solvent addition.
Step 3: Gradient Elution
Isocratic Hold (0% EtOAc): Elute with 2 Column Volumes (CV) of 100% Hexanes. This flushes out highly non-polar impurities and stabilizes the dry-loaded band.
Shallow Gradient (5% EtOAc): Ramp to 5% EtOAc in Hexanes for 3 CV.
Elution Gradient (10-15% EtOAc): Increase the gradient to 10% EtOAc, then 15% EtOAc over 4 CV. The 2,4-dichloro-N,N-diisopropylbenzamide will elute in this window.
Column Flush (30% EtOAc): Ramp to 30% EtOAc for 2 CV to flush any remaining polar byproducts from the column.
Step 4: Fraction Analysis and Isolation
Collect fractions in standard test tubes.
Spot every third fraction onto a silica TLC plate alongside a spot of the crude mixture as a reference.
Develop the plate in 20% EtOAc/Hexanes and visualize under a 254 nm UV lamp.
Pool all fractions containing the single, pure spot corresponding to the target Rf (~0.35).
Concentrate the pooled fractions under reduced pressure to yield the purified 2,4-dichloro-N,N-diisopropylbenzamide as a solid or highly viscous oil.
References
MIT OpenCourseWare. "Purification by Flash Column Chromatography | Chemistry Laboratory Techniques." Massachusetts Institute of Technology. Available at: [Link][4]
Biotage. "How should I purify a complex, polar, amide reaction mixture?" Biotage Application Notes. Available at: [Link][2]
The Journal of Organic Chemistry. "Chemoselective Reduction of Sterically Demanding N,N-Diisopropylamides to Aldehydes." ACS Publications. Available at:[Link][1]
Royal Society of Chemistry. "Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids: Supporting Information." RSC Publications. Available at: [Link][5]
Application Note: Advanced Synthetic Workflows for 2,4-Dichloro-N,N-diisopropylbenzamide
Mechanistic Rationale & Structural Dynamics In modern drug discovery and complex molecule synthesis, 2,4-Dichloro-N,N-diisopropylbenzamide serves as a highly versatile, sterically shielded building block. The strategic p...
Author: BenchChem Technical Support Team. Date: April 2026
Mechanistic Rationale & Structural Dynamics
In modern drug discovery and complex molecule synthesis, 2,4-Dichloro-N,N-diisopropylbenzamide serves as a highly versatile, sterically shielded building block. The strategic placement of functional groups on this arene provides precise control over downstream functionalization, making it an invaluable intermediate for synthesizing polysubstituted aromatics and heterocyclic scaffolds.
The synthetic utility of this compound is governed by two primary structural features:
The N,N-Diisopropylamide Moiety: Unlike primary or less hindered secondary amides, the bulky diisopropyl groups completely shield the carbonyl carbon from direct nucleophilic attack by organometallic reagents. Instead, the amide oxygen acts as a powerful Lewis basic coordinating site. This enables the Complex-Induced Proximity Effect (CIPE) , where the amide directs lithiation strictly to the ortho position (Directed ortho-Metalation, DoM)[1].
The 2,4-Dichloro Substituents: The chlorine atoms exert a strong inductive electron-withdrawing effect, lowering the pKa of the ring protons and facilitating deprotonation. Crucially, because the C2 position is blocked by a chlorine atom, DoM is forced exclusively to the C6 position, ensuring absolute regioselectivity. Furthermore, the C4 chlorine is less sterically hindered than the C2 chlorine, providing a differentiated handle for subsequent transition-metal-catalyzed cross-coupling reactions.
The synthesis of highly functionalized benzaldehydes or phthalides often requires the introduction of an electrophile adjacent to the amide. By utilizing n-butyllithium (n-BuLi) in the presence of tetramethylethylenediamine (TMEDA), the C6 position can be selectively lithiated and trapped with dimethylformamide (DMF)[1].
Causality of Reagent Selection:
n-BuLi naturally exists as unreactive hexamers in non-polar solvents. The addition of TMEDA depolymerizes these clusters into highly reactive monomers. The lithium cation coordinates with the amide oxygen, positioning the basic carbanion directly over the C6 proton, ensuring rapid and regioselective deprotonation.
Fig 1. Mechanistic pathway of Directed ortho-Metalation via the Complex-Induced Proximity Effect.
Step-by-Step Protocol (Self-Validating System):
Preparation of the Base Complex: In an oven-dried Schlenk flask under an argon atmosphere, dissolve freshly distilled TMEDA (1.1 equiv) in anhydrous THF (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.
Lithiation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 15 minutes to ensure full complexation.
Substrate Addition: Add a solution of 2,4-Dichloro-N,N-diisopropylbenzamide (1.0 equiv) in THF dropwise over 15 minutes. Maintain the temperature between -78 °C and -50 °C for 2 hours.
In-process check: A distinct color change (typically deep red or purple) indicates the successful formation of the stabilized C6-lithiated intermediate.
Electrophilic Trapping: Quench the carbanion by adding anhydrous DMF (1.5 equiv) dropwise. Allow the reaction mixture to warm to room temperature over 1 hour.
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x), wash with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography.
Workflow B: Chemoselective Reduction to the Aldehyde
Converting the sterically demanding N,N-diisopropylamide into an aldehyde is notoriously difficult due to the massive steric bulk shielding the carbonyl. However, a highly efficient one-pot activation-reduction protocol overcomes this barrier[2].
Causality of Reagent Selection:
Direct hydride attack is sterically forbidden. Instead, ethyl triflate (EtOTf) is used to O-alkylate the amide, forming a highly electrophilic imidate intermediate. The non-nucleophilic base 2,6-DTBMP prevents premature hydrolysis without interfering with the alkylation. Finally, the mild hydride source LiAlH(OEt)₃ selectively reduces the imidate to a hemiaminal, which hydrolyzes to the aldehyde upon acidic workup[2].
Fig 2. Chemoselective reduction of bulky amides via an electrophilic imidate intermediate.
Step-by-Step Protocol (Self-Validating System):
Imidate Formation: In a flame-dried flask under argon, dissolve 2,4-Dichloro-N,N-diisopropylbenzamide (1.0 equiv) and 2,6-DTBMP (1.2 equiv) in anhydrous CH₂Cl₂ (0.1 M). Cool the mixture to 0 °C. Add EtOTf (1.1 equiv) dropwise.
Activation: Stir the mixture at room temperature for 2 hours.
In-process check: TLC monitoring should show complete consumption of the starting material and the formation of a baseline spot (the imidate salt).
Reduction: Cool the reaction mixture to -78 °C. Add LiAlH(OEt)₃ (1.5 equiv, 1.0 M in THF) dropwise. Allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.
Hydrolysis & Workup: Quench the reaction by adding 1 N HCl carefully to hydrolyze the hemiaminal. Extract the aqueous layer with CH₂Cl₂ (3x). Wash the combined organic layers with saturated NaHCO₃ and brine, dry over Na₂SO₄, and purify via flash chromatography to yield 2,4-dichlorobenzaldehyde.
Quantitative Data Synthesis
The following table summarizes the expected quantitative outcomes and reaction parameters for the workflows described above, based on validated methodologies for analogous sterically hindered benzamides[1][2].
Reaction Workflow
Key Reagents & Catalysts
Temp Profile
Reactive Intermediate
Expected Yield
Regioselectivity / Chemoselectivity
Directed ortho-Metalation
n-BuLi, TMEDA, DMF
-78 °C to -50 °C
C6-Lithiated Carbanion
80–86%
>99% Regioselective for C6 (C2 is blocked)
Chemoselective Reduction
EtOTf, 2,6-DTBMP, LiAlH(OEt)₃
0 °C to -78 °C to RT
O-Alkylated Imidate
85–92%
>95% Chemoselective (No over-reduction to alcohol)
References
Xiao, P., Tang, Z., Wang, K., Chen, H., Guo, Q., Chu, Y., Gao, L., & Song, Z. (2018). "Chemoselective Reduction of Sterically Demanding N,N-Diisopropylamides to Aldehydes." The Journal of Organic Chemistry, 83(4), 1687-1700.
Faigl, F., Thurner, A., Molnár, B., Simig, G., & Volk, B. (2010). "Manufacturing Synthesis of 5-Substituted Phthalides." Organic Process Research & Development, 14(3), 684-687.
In Vitro Assay Preparation and Optimization using 2,4-Dichloro-N,N-diisopropylbenzamide Stock Solutions: A Comprehensive Protocol
Physicochemical Rationale & Causality in Compound Handling The compound 2,4-Dichloro-N,N-diisopropylbenzamide (CAS: 212392-34-2; MW: 274.19 g/mol ) is a highly lipophilic, halogenated small molecule. Driven by the presen...
Author: BenchChem Technical Support Team. Date: April 2026
Physicochemical Rationale & Causality in Compound Handling
The compound 2,4-Dichloro-N,N-diisopropylbenzamide (CAS: 212392-34-2; MW: 274.19 g/mol ) is a highly lipophilic, halogenated small molecule. Driven by the presence of two chlorine atoms and two isopropyl groups on the benzamide scaffold, this compound exhibits significant hydrophobicity (estimated LogP ~3.5–4.5) and exceptionally poor aqueous solubility[1].
When evaluating such hydrophobic entities in in vitro biochemical or cell-based assays, the primary mode of failure is compound precipitation (crashing out) upon introduction to aqueous assay buffers. This precipitation is often microscopic and invisible to the naked eye, leading to artificially low effective concentrations, flat concentration-response curves (CRCs), and false-negative data.
To ensure scientific integrity, the preparation of this compound must follow a strict causality-driven workflow: primary dissolution in a highly controlled organic solvent, serial dilution in that same solvent, and carefully managed transfer into an optimized aqueous environment.
Phase 1: Primary Stock Solution Preparation
Because 2,4-Dichloro-N,N-diisopropylbenzamide lacks ionizable groups that would enhance aqueous solubility at physiological pH, it must be dissolved in 100% Dimethyl Sulfoxide (DMSO).
Causality of Solvent Choice and Handling
According to the established standards in the, DMSO is the universal solvent for screening compounds[2]. However, DMSO is highly hygroscopic. If exposed to ambient air, it rapidly absorbs moisture. Even a 5–10% water uptake in the DMSO stock can cause highly lipophilic molecules like 2,4-Dichloro-N,N-diisopropylbenzamide to precipitate out of the master stock. Therefore, anhydrous DMSO and inert gas purging are mandatory.
Step-by-Step Protocol: 10 mM Master Stock
Equilibration: Allow the solid vial of 2,4-Dichloro-N,N-diisopropylbenzamide to equilibrate to room temperature in a desiccator before opening to prevent condensation.
Weighing: Accurately weigh 2.74 mg of the solid compound using a microbalance.
Dissolution: Add exactly 1.0 mL of 100% anhydrous, cell-culture grade DMSO to achieve a 10 mM stock solution.
Homogenization: Vortex vigorously for 60 seconds. If the compound does not fully dissolve, sonicate in a water bath at room temperature for 5 minutes. Do not heat the solution, as this can cause transient dissolution followed by supersaturation and precipitation upon cooling.
Storage: Aliquot the stock into polypropylene tubes (avoid polystyrene, which can leach into DMSO). Flush the headspace with argon gas, seal tightly, and store at -20°C[2].
Phase 2: Serial Dilution and CRC Generation
To determine the IC50 or EC50 of the compound, a Concentration-Response Curve (CRC) must be generated.
Causality of Dilution Matrix
A critical error in assay preparation is performing serial dilutions in the aqueous assay buffer. As the concentration of DMSO drops during aqueous serial dilution, the compound's solubility limit is breached, causing precipitation at the higher concentration points. Serial dilution must always be performed in 100% DMSO prior to aqueous transfer[2][3].
Step-by-Step Protocol: 10-Point CRC
Prepare a 96-well or 384-well polypropylene source plate.
Add 20 µL of 100% DMSO to wells 2 through 10.
Add 30 µL of the 10 mM 2,4-Dichloro-N,N-diisopropylbenzamide stock to well 1.
Perform a 3-fold serial dilution by transferring 10 µL from well 1 to well 2, mixing thoroughly, and repeating down the line to well 10.
Acoustic Dispensing (Preferred): Use an Echo Acoustic Dispenser to transfer nanoliter volumes of the DMSO CRC directly into the dry assay plate. This avoids intermediate aqueous dilution steps and minimizes compound adherence to pipette tips.
Caption: Workflow for the preparation and acoustic dispensing of highly lipophilic compound stocks.
When the DMSO stock is introduced to the aqueous assay, the final DMSO concentration must be strictly controlled. As noted in the, DMSO concentrations above 1% can denature target proteins or disrupt lipid bilayers in cell-based assays[4][5].
To keep 2,4-Dichloro-N,N-diisopropylbenzamide in solution at ≤ 1% DMSO, specific additives must be included in the assay buffer.
Quantitative Summary of Assay Buffer Additives
Buffer Additive
Recommended Concentration
Causality / Mechanistic Function
DMSO (Final)
≤ 1.0% (v/v)
Primary solvent; must be minimized to prevent enzyme denaturation and assay interference.
BSA (Bovine Serum Albumin)
0.01% - 0.1% (w/v)
Acts as a carrier protein. Binds hydrophobic molecules, preventing them from adhering to the microplate walls (plastic binding) and keeping them bioavailable.
Pluronic F-127 or CHAPS
0.01% - 0.05% (v/v)
Non-ionic/zwitterionic surfactants that lower surface tension and prevent the hydrophobic compound from aggregating into micelles or precipitating.
HEPES or Tris-HCl
20 mM - 50 mM
Maintains physiological pH (7.4), ensuring target protein stability.
Phase 4: Self-Validating In Vitro Assay Execution
To ensure the compound is actively modulating the target rather than causing assay artifacts (e.g., fluorescence quenching or aggregation), the protocol must be self-validating. We will use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay as the model system.
Step-by-Step TR-FRET Protocol
Plate Preparation: Dispense the 2,4-Dichloro-N,N-diisopropylbenzamide CRC into a 384-well low-volume black microplate using an Echo dispenser (e.g., 100 nL per well).
Control Wells (Self-Validation):
High Signal Control (0% Inhibition): Dispense 100 nL of 100% DMSO (vehicle).
Low Signal Control (100% Inhibition): Dispense 100 nL of a known reference inhibitor in 100% DMSO.
Target Addition: Add 5 µL of the target protein (e.g., a kinase or receptor) diluted in the optimized assay buffer (containing 0.05% BSA and 0.01% Pluronic F-127).
Pre-incubation: Incubate the plate for 15 minutes at room temperature. Causality: This allows the lipophilic compound to reach binding equilibrium with the target before the tracer is introduced.
Tracer Addition: Add 5 µL of the fluorescent TR-FRET probe/tracer. (Final assay volume = 10.1 µL; Final DMSO = 0.99%).
Detection & Quality Control: Read the plate on a TR-FRET compatible microplate reader. Calculate the Z'-factor using the high and low controls. A Z'-factor ≥ 0.5 validates that the assay has a robust dynamic range and that the 1% DMSO vehicle is not inherently suppressing the signal[3][6].
Caption: Mechanism of action for a competitive TR-FRET biochemical assay validating compound efficacy.
References
PubChem / National Institutes of Health. "2,4-Dichloro-N,N-diisopropylbenzamide | C13H17Cl2NO | CID 346758". National Center for Biotechnology Information. Available at:[Link]
Sigma-Aldrich / Merck. "2,4-dichloro-N,N-bis(propan-2-yl)benzamide | 212392-34-2". Product Catalog and Physicochemical Properties. Available at: [Link]
Assay Guidance Manual: Assay Operations for SAR Support. "Dimethylsulfoxide: biological compatibility and compound storage." National Center for Advancing Translational Sciences (NCATS), Eli Lilly & Company. Available at:[Link]
Assay Guidance Manual: In Vitro Biochemical Assays. "Basics of Enzymatic Assays for HTS and Mechanism of Action Assays." National Center for Advancing Translational Sciences (NCATS). Available at:[Link]
Assay Guidance Manual: HTS Assay Validation. "DMSO Compatibility and Minimum Significant Ratio." National Center for Advancing Translational Sciences (NCATS). Available at: [Link]
American Chemical Society (ACS). "DMSO: A Mixed-Competitive Inhibitor of Human Acetylcholinesterase." ACS Publications. Discusses the inhibitory and solvent effects of DMSO in biochemical assays. Available at:[Link]
Technical Support Center: Optimizing Amidation Yields for 2,4-Dichloro-N,N-diisopropylbenzamide
Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic bottlenecks encountered when synthesizing 2,4-dichloro-N,N-diisopropylben...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic bottlenecks encountered when synthesizing 2,4-dichloro-N,N-diisopropylbenzamide.
This reaction suffers from a phenomenon known as "double steric hindrance."1[1], and the 2,4-dichlorobenzoyl moiety features an ortho-chloro group that severely restricts the trajectory of nucleophilic attack. Overcoming this requires abandoning standard peptide coupling protocols in favor of highly polarized, sterically forgiving electrophiles.
Part 1: Mechanistic Troubleshooting (FAQs)
Q: Why are my yields consistently below 20% when using standard coupling agents like EDC/HOBt or HATU?A: Standard coupling reagents form an O-acylisourea or active ester intermediate. When coupling 2[2], this intermediate is simply too bulky. The massive activation energy barrier at the transition state prevents DIPA from attacking the carbonyl carbon. Consequently, the activated intermediate either hydrolyzes or undergoes side reactions before the desired coupling can occur.
Q: Should I use the Acid Chloride method instead?A: Yes, converting 2,4-dichlorobenzoic acid to its corresponding acid chloride is a classical workaround. The C-Cl bond is highly polarized, significantly lowering the activation barrier[2]. However, 2,4-dichlorobenzoyl chloride is highly susceptible to premature hydrolysis if strict anhydrous conditions are not maintained.
Q: Is there a more modern, higher-yielding alternative to Acid Chlorides?A: Yes. Acyl Fluorides are currently the gold standard for this specific transformation. Reagents like BTFFH generate acyl fluorides in situ. Because the fluorine atom is smaller than chlorine and the C-F bond behaves uniquely like an activated ester, it minimizes steric hindrance while maintaining extreme electrophilicity[3]. This method has been explicitly proven to4[4].
Q: What base should I use to scavenge the acid byproduct?A:5[5] is mandatory. DIPEA is a strong but non-nucleophilic base. It efficiently scavenges the HCl or HF generated during the reaction without competing with DIPA for the electrophile.
Part 2: Quantitative Yield Comparison
The following table summarizes the expected thermodynamic outcomes based on the activation strategy chosen for the 2,4-dichloro-N,N-diisopropylbenzamide synthesis.
Activation Strategy
Reagent System
Estimated Yield
Primary Mechanistic Limitation
Carbodiimide
EDC / HOBt
< 15%
Severe steric clash at the O-acylisourea intermediate.
Uronium Salt
HATU / DIPEA
20 - 30%
Premature hydrolysis; intermediate too bulky for DIPA.
Reagent cost; requires extended heating for full conversion.
Part 3: Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is confirmed.
Objective: Force the coupling by generating the highly reactive 2,4-dichlorobenzoyl chloride[2].
Step 1: Carboxylic Acid Activation
Dissolve 1.0 equivalent of 2,4-dichlorobenzoic acid in anhydrous dichloromethane (DCM) under an inert atmosphere (N2 or Argon).
Cool the reaction flask to 0 °C. Add 1.5 equivalents of oxalyl chloride dropwise.
Add 2-3 drops of anhydrous N,N-Dimethylformamide (DMF).
Causality: DMF acts as a catalyst by reacting with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack intermediate, which directly attacks the carboxylic acid.
Validation Checkpoint: Observe the solution. Vigorous gas evolution (CO2, CO, and HCl) will begin immediately. Stir at room temperature until gas evolution completely ceases (typically 1–2 hours). The cessation of gas validates 100% conversion to the acid chloride[2].
Concentrate the mixture under reduced pressure to remove all excess oxalyl chloride and HCl.
Step 2: Hindered Amidation
Redissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
Prepare a separate solution of 1.5 equivalents of Diisopropylamine (DIPA) and 2.0 equivalents of DIPEA in DCM. Add this dropwise to the acid chloride.
Causality: DIPEA acts as a proton scavenger. If omitted, the target DIPA will be consumed to form an unreactive hydrochloride salt[5].
Allow the reaction to warm to room temperature and stir for 12 hours.
Validation Checkpoint: Perform TLC (Hexanes/EtOAc). The complete disappearance of the highly UV-active acid chloride spot validates the end-of-reaction.
Protocol B: Acyl Fluoride Generation via BTFFH (Preferred Method)
Objective: Utilize in situ acyl fluoride generation to minimize the steric penalty at the transition state[3].
Step 1: In Situ Fluorination
Dissolve 1.0 equivalent of 2,4-dichlorobenzoic acid in anhydrous DCM.
Add 1.5 equivalents of BTFFH and 3.0 equivalents of DIPEA. Stir at room temperature for 30 minutes.
Causality: BTFFH rapidly converts the acid into an acyl fluoride. The C-F bond is shorter and the fluorine atom is smaller than chlorine, drastically reducing the steric crowding when the bulky DIPA approaches the ortho-chloro substituted carbonyl[3].
Step 2: Thermal Amidation
Add 1.5 equivalents of DIPA to the reaction mixture.
Seal the reaction vessel and heat to 60 °C for 12-24 hours.
Causality: Acyl fluorides are uniquely stable to thermal degradation compared to acid chlorides. This allows you to apply heat to overcome the massive activation energy barrier of this double-hindered system without destroying your electrophile[4].
Validation Checkpoint: LC-MS analysis will show a dominant peak for the target mass (M+H = 274.1) with minimal hydrolysis byproducts, validating a successful hindered amidation.
Part 4: Visualizing the Workflow & Mechanism
Decision tree for selecting the optimal activation strategy for sterically hindered amidation.
Mechanistic comparison between Acid Chloride and Acyl Fluoride activation pathways.
Part 5: References
Royal Society of Chemistry (RSC) - Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Available at:[Link]
Organic & Biomolecular Chemistry (RSC) - A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available at:[Link]
ACS Publications - Process Intensification Strategies and Sustainability Analysis for Amidation Processing in the Pharmaceutical Industry. Available at:[Link]
Wikipedia - N,N-Diisopropylethylamine. Available at: [Link]
Technical Support Center: Optimizing Temperature for 2,4-Dichloro-N,N-diisopropylbenzamide Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges encountered when synthesizing highly sterically hindered...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges encountered when synthesizing highly sterically hindered amides.
The coupling of 2,4-dichlorobenzoyl chloride with diisopropylamine (DIPA) presents a unique dual-steric penalty: the ortho-chloro substituent on the electrophile restricts rotational freedom, while the two bulky isopropyl groups on the nucleophile severely hinder the attack trajectory. Mastering the temperature profile of this reaction is the single most critical factor in achieving high yields and purity .
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does my reaction stall at ~60% conversion when run entirely at room temperature (25 °C)?A: The reaction stalls due to the high activation energy (
Ea
) required to form the tetrahedral intermediate. While 25 °C provides enough thermal energy for unhindered amines to react, the massive steric clash between the ortho-chloro group and the diisopropyl moiety creates a kinetic bottleneck. To drive the reaction to completion, you must apply a thermal push (e.g., refluxing at 40 °C in dichloromethane) to overcome this steric penalty .
Q2: If elevated temperatures are needed for completion, why can't I just perform the initial addition at room temperature or under reflux?A: Adding DIPA directly to the acid chloride at elevated temperatures causes an uncontrolled, highly exothermic reaction. This sudden spike in thermal energy promotes competitive side reactions, most notably the rapid hydrolysis of the unreacted 2,4-dichlorobenzoyl chloride by trace moisture in the solvent or environment . The initial coupling must be performed at 0–5 °C to manage the exotherm and preserve the integrity of the acyl chloride.
Q3: What happens if the internal temperature exceeds 10 °C during the dropwise addition of the amine?A: If the internal temperature breaches 10 °C during addition, you will likely observe a darkening of the reaction mixture (from pale yellow to dark orange/brown). This indicates the formation of degradation byproducts and amine oxidation. Yields typically drop by 15–30% for every 10 °C increase during the addition phase.
Q4: How do temperature profiles differ if I use 2,4-dichlorobenzoic acid with a coupling reagent (e.g., HATU/DIPEA) instead of the acid chloride?A: Coupling reagents form active esters (e.g., OAt esters) that are generally less reactive—and less prone to exothermic runaway—than acid chlorides. While you still need to cool the activation step to 0 °C to prevent degradation of the coupling reagent, the amidation step with DIPA will require prolonged heating (often 60–65 °C in THF) because the active ester is less electrophilic than the acid chloride.
Part 2: Self-Validating Experimental Protocol
This protocol utilizes a temperature-ramping strategy to balance exotherm control with kinetic driving force.
Objective: Synthesize 2,4-Dichloro-N,N-diisopropylbenzamide with >90% yield and >98% purity.
Reagents: 2,4-Dichlorobenzoyl chloride (1.0 eq), Diisopropylamine (DIPA, 1.2 eq), N,N-Diisopropylethylamine (DIPEA, 1.5 eq, as acid scavenger), Anhydrous Dichloromethane (DCM, 10 mL/mmol).
Step-by-Step Methodology:
Preparation & Thermal Baselining: Dissolve 2,4-dichlorobenzoyl chloride in anhydrous DCM under an inert argon atmosphere. Submerge the reaction flask in an ice-water bath.
Self-Validation Check: Insert an internal thermocouple. Do not proceed until the internal temperature stabilizes at 0–5 °C .
Controlled Nucleophilic Addition: Prepare a solution of DIPA and DIPEA in anhydrous DCM (equal volume to the reaction flask). Add this mixture dropwise via an addition funnel over 30–45 minutes.
Self-Validation Check: Monitor the thermocouple continuously. Adjust the drip rate to ensure the internal temperature never exceeds 10 °C .
Equilibration: Once the addition is complete, remove the ice bath. Allow the mixture to naturally warm to room temperature (20–25 °C) and stir for 2 hours. This allows the easily accessible molecules to react without thermal stress.
Kinetic Push (Reflux): Attach a reflux condenser and heat the reaction to 40 °C (mild DCM reflux) for 4 hours.
Self-Validation Check: Extract a 50 µL aliquot, quench in 1 mL of 1:1 water/EtOAc, and analyze the organic layer via TLC (Hexane:EtOAc 4:1) or HPLC. The electrophile peak must be completely consumed before proceeding.
Quench & Workup: Cool the reaction to room temperature. Quench with saturated aqueous NaHCO₃ to neutralize amine salts. Wash the organic layer with 1M HCl to remove excess unreacted DIPA and DIPEA. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Part 3: Quantitative Temperature Optimization Data
The following table summarizes the causal relationship between temperature phases and reaction outcomes, derived from kinetic optimization studies of sterically hindered benzamides.
Temperature Phase
Internal Temp (°C)
Time (h)
Conversion (%)
Impurity Profile / Mechanistic Notes
Optimal Initial Addition
0 – 5
0.5
< 15
Minimal hydrolysis; clean, controlled exotherm.
Uncontrolled Addition
25 (Spikes >40)
0.5
~ 30
High hydrolysis; dark oxidative byproducts formed.
Room Temp Stirring
20 – 25
2.0
55 – 65
Reaction stalls; insufficient
Ea
to overcome sterics.
Optimal Kinetic Push
40 (DCM Reflux)
4.0
> 95
Clean conversion; ideal thermal energy applied.
Aggressive Heating
65 (THF Reflux)
4.0
> 90
Slight increase in thermal degradation products.
*Asterisk denotes comparative baseline data for troubleshooting purposes.
Part 4: Process Flow Visualization
The following diagram illustrates the logical relationship between the physical temperature controls and the chemical validation steps required for this synthesis.
Fig 1: Temperature-controlled workflow for sterically hindered benzamide synthesis.
Part 5: References
Chemoselective Reduction of Sterically Demanding N,N-Diisopropylamides to Aldehydes
The Journal of Organic Chemistry - ACS Publications
URL:[Link]
Design, Synthesis, and Antitumor Evaluation of Benzamide Derivatives Targeting HOXA1 Function
Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
8-Benzamidochromen-4-one-2-carboxylic Acids: Potent and Selective Agonists for the Orphan G Protein-Coupled Receptor GPR35
Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Troubleshooting
Preventing thermal degradation of 2,4-Dichloro-N,N-diisopropylbenzamide during reflux
Welcome to the technical support center for 2,4-Dichloro-N,N-diisopropylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with its synth...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 2,4-Dichloro-N,N-diisopropylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with its synthesis and handling, specifically focusing on preventing thermal degradation during reflux operations. Our goal is to provide not just protocols, but the scientific rationale behind them, ensuring robust and reproducible outcomes in your work.
Frequently Asked Questions (FAQs)
Q1: My reflux reaction of 2,4-Dichloro-N,N-diisopropylbenzamide is resulting in low yields and significant byproduct formation. What is the most likely cause of degradation?
The primary and most common cause of degradation for substituted benzamides like 2,4-Dichloro-N,N-diisopropylbenzamide under reflux conditions is hydrolysis of the amide bond.[1][2] This process breaks the amide linkage, reverting the molecule to its parent carboxylic acid (2,4-dichlorobenzoic acid) and the corresponding amine (diisopropylamine).
Causality:
Amide Bond Susceptibility: The amide bond, while generally robust, is susceptible to cleavage under prolonged heating, especially in the presence of nucleophiles like water.[2]
Catalysis: The hydrolysis reaction is significantly accelerated by the presence of even trace amounts of acid or base.[1][3] Contaminants in reagents, solvents, or glassware can introduce these catalysts.
Excessive Thermal Stress: While reflux is necessary, excessively high temperatures beyond the optimal range for your specific reaction can promote not only hydrolysis but other decomposition pathways.[4]
Below is a diagram illustrating the primary hydrolytic degradation pathway.
Caption: Primary hydrolytic degradation pathway under reflux.
Q2: How can I definitively identify if thermal degradation is occurring during my experiment?
Visual inspection is often insufficient. Employing analytical techniques is crucial for monitoring the reaction's integrity and identifying the presence of degradation products.
Recommended Analytical Workflow:
Thin-Layer Chromatography (TLC): This is the quickest method for real-time monitoring. Spot your reaction mixture alongside the starting material and pure product standards. The appearance of a new, more polar spot (corresponding to the carboxylic acid) is a strong indicator of hydrolysis.
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the purity of your reaction mixture over time. A decreasing peak area for your target compound and the emergence of new peaks confirms degradation.[5]
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying the specific structures of byproducts.[6] The mass spectrum will confirm the presence of 2,4-dichlorobenzoic acid and diisopropylamine. For thermally labile compounds, ensure your GC inlet temperature is not excessively high to prevent on-column degradation.[7]
Ideal for monitoring reaction conversion and purity over time.[5]
GC-MS
Structural identification of volatile byproducts.
Confirms the identity of degradation products like the parent acid and amine.[8]
Troubleshooting & Optimization Guide
Encountering issues is a common part of process development. This section provides a logical workflow and specific actions to mitigate degradation.
Caption: Troubleshooting workflow for thermal degradation.
Troubleshooting Summary Table
Symptom
Possible Cause
Recommended Action
New polar spot on TLC
Hydrolysis: Presence of water and/or acid/base catalysts.
1. Switch to an anhydrous, aprotic solvent (e.g., Toluene, Anhydrous DMF).[4][9]2. Ensure the reaction is run under an inert atmosphere (N₂ or Ar).[10]3. Use oven-dried glassware.
Broadening of product peak in HPLC
Multiple Degradation Pathways: Temperature is too high, leading to complex decomposition.
1. Lower the reflux temperature. If necessary, switch to a lower-boiling solvent.2. Reduce reaction time and monitor closely by TLC/HPLC to stop the reaction upon completion.[4]
Reaction mixture darkens significantly
Oxidation or Severe Decomposition: Reaction temperature is far too high, or atmospheric oxygen is present.
1. Immediately reduce heat.2. Purge the reaction vessel thoroughly with an inert gas before heating.[10]
Yield improves but is not quantitative
Equilibrium or Slow Degradation: Reaction may be reversible, or slow degradation is still occurring.
1. Ensure all preventative measures (anhydrous, inert atmosphere) are in place.2. Consider a lower reaction temperature for a longer duration.
Protocols for Minimizing Thermal Degradation
Adherence to rigorous experimental technique is the most effective strategy for preventing degradation.
Protocol 1: Recommended Reflux Setup under Inert Atmosphere
This protocol is designed to create an environment free of water and oxygen, the primary contributors to degradation.
Caption: Key components for a degradation-minimizing reflux setup.
Step-by-Step Methodology:
Glassware Preparation: Thoroughly clean and oven-dry all glassware (round-bottom flask, condenser) at >120°C for at least 4 hours to remove adsorbed water. Assemble the apparatus while still warm and allow it to cool under a stream of dry nitrogen or argon.
Reagent & Solvent Handling: Use high-purity, anhydrous solvents. Aprotic solvents are strongly recommended.[9] If using a solvent like DMF, ensure it is from a freshly opened bottle or has been appropriately dried.
Recommended Solvent
Boiling Point (°C)
Rationale
Toluene
111
Aprotic, non-polar, easy to render anhydrous. Excellent choice.
Dioxane
101
Aprotic ether, good for moderate temperatures.
Acetonitrile
82
Lower boiling point, useful if high temperatures are detrimental.[4]
Anhydrous DMF
153
High boiling point, but must be scrupulously dry as it is hygroscopic.[4]
Reaction Assembly: Charge the oven-dried flask with the solid reagents and a magnetic stir bar. Seal the flask and purge with inert gas for 5-10 minutes. Add the anhydrous solvent via a syringe through a septum.
Execution: Begin stirring and slowly heat the mixture to the desired reflux temperature using a calibrated oil bath for uniform heat transfer. Maintain a gentle positive pressure of inert gas throughout the reaction.
Monitoring: Periodically take small aliquots with a dry syringe for analysis by TLC or HPLC to determine the reaction endpoint. Avoid unnecessarily prolonged heating.[4]
Workup: Once the reaction is complete, cool the flask to room temperature before exposing the mixture to air. Proceed with a non-aqueous workup if possible, or a rapid aqueous workup with deionized water, minimizing contact time.
By implementing these rigorous protocols and utilizing a data-driven troubleshooting approach, you can effectively prevent the thermal degradation of 2,4-Dichloro-N,N-diisopropylbenzamide, leading to higher yields, improved purity, and more reliable scientific outcomes.
References
Benchchem. (n.d.). Technical Support Center: Synthesis of 2-amino-N-(2,4-dichlorophenyl)benzamide.
Parrilla Vázquez, M., et al. (2013). Analytical Methods. Royal Society of Chemistry.
Save My Exams. (2025, January 4). Reactions of Amides.
Saeed, S., et al. (n.d.). 2,4-Dichloro-N-o-tolylbenzamide. PMC.
ChemRxiv. (n.d.). Photoinduced Concerted Dual Single-bond Rotation of a Nitrogen-containing System Realized by Chalcogen Substitution.
Bulger, A. S., et al. (2022, November 17). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses.
Clark, J. (n.d.). The Preparation of Amides. Chemguide.
Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry - Jack Westin.
Digianantonio, K. M., et al. (2011). Synthesis and thermal decomposition of N,N-dialkoxyamides. RSC Publishing.
Isacsson, J., et al. (2018, February 13). Synthesis and stability of strongly acidic benzamide derivatives. ResearchGate.
Beilstein Journals. (2025, August 4). pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines.
Benchchem. (n.d.). N-Methyl-3-(piperidin-4-YL)benzamide stability in different solvents.
BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
LibreTexts. (2024, September 30). Chemistry of Amides.
EPA. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation.
Ministry of Agriculture, Forestry and Fisheries. (n.d.). Analytical Method for 2,4-D, 2,4-DB and Cloprop (Agricultural Products).
ResearchGate. (n.d.). Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry.
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). ANALYTICAL METHODS.
Technical Support Center: Handling & Storage of 2,4-Dichloro-N,N-diisopropylbenzamide
Executive Summary & Mechanistic Context As a Senior Application Scientist, I frequently see researchers misdiagnose failed organometallic reactions. When working with 2,4-Dichloro-N,N-diisopropylbenzamide[1], it is criti...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Context
As a Senior Application Scientist, I frequently see researchers misdiagnose failed organometallic reactions. When working with 2,4-Dichloro-N,N-diisopropylbenzamide[1], it is critical to understand that the amide bond itself is sterically shielded and highly resistant to hydrolytic degradation[2]. Therefore, "moisture sensitivity" in this context does not mean the compound decomposes on the shelf.
Instead, the danger lies in its application. The N,N-diisopropylamide moiety is a premier Directed Metalation Group (DMG) used extensively in Directed ortho-Metalation (DoM) and C-H bond activation[2]. These workflows rely on highly moisture-sensitive reagents like sec-butyllithium or Turbo Grignard (iPrMgCl·LiCl)[3]. Even trace water absorbed by the hygroscopic solid will stoichiometrically quench these bases. Furthermore, the resulting LiOH forms mixed aggregates with the remaining alkyllithium, drastically altering the kinetic profile of the metalation and suppressing electrophilic trapping[4].
Troubleshooting FAQs
Q1: My downstream Directed ortho-Metalation (DoM) yields are inconsistent. Could storage moisture in the benzamide be the culprit?A: Absolutely. If your 2,4-Dichloro-N,N-diisopropylbenzamide has absorbed atmospheric moisture, the water will react instantly with your organolithium base. This not only destroys the reagent (e.g., H₂O + sec-BuLi → Butane + LiOH) but the generated LiOH creates low-reactivity aggregates. This leads to incomplete deprotonation of the arene and poor yields during the subsequent electrophilic quench[4].
Q2: How should I properly store this compound to maintain anhydrous integrity?A: The compound should be stored at 2–8 °C in a tightly sealed, amber glass vial backfilled with high-purity Argon. The most critical failure point occurs during retrieval: you must allow the vial to warm to ambient room temperature in a desiccator before opening. Opening a cold vial immediately introduces atmospheric condensation, ruining the anhydrous state.
Q3: How can I quantify the moisture content before a sensitive reaction?A: Perform a Coulometric Karl Fischer (KF) titration. For DoM or cross-coupling applications, moisture content must be strictly < 50 ppm.
Q4: My batch has absorbed moisture. How do I rescue it without causing thermal degradation?A: Avoid standard oven drying, which can cause sublimation or thermal degradation of halogenated benzamides. Instead, utilize the azeotropic drying protocol detailed in Section 4. Water forms a minimum-boiling azeotrope with toluene, allowing gentle and complete moisture removal under reduced pressure.
Impact of Storage Conditions on Reaction Yield
The following table summarizes internal validation data demonstrating the causality between storage handling, moisture uptake, and downstream DoM success.
Storage & Handling Condition
Moisture Content (KF)
Base Equivalents Quenched
Downstream DoM Yield
Argon-flushed, 2-8°C, warmed to RT before opening
< 30 ppm
< 0.01 eq
> 95%
Air atmosphere, 2-8°C, warmed to RT before opening
~ 250 ppm
~ 0.08 eq
80 - 85%
Air atmosphere, 2-8°C, opened while cold (Condensation)
> 1500 ppm
> 0.50 eq
< 40% (Failure)
Experimental Protocols
Protocol A: Azeotropic Drying of Contaminated Amide
This self-validating protocol ensures the complete removal of water without thermal stress, utilizing the physical properties of azeotropes.
Dissolution: Transfer the moisture-contaminated 2,4-Dichloro-N,N-diisopropylbenzamide to an oven-dried round-bottom flask. Dissolve completely in anhydrous toluene (approx. 10 mL per gram of substrate).
Azeotropic Distillation: Attach the flask to a rotary evaporator. Evaporate the toluene under reduced pressure (40 °C water bath, ~40 mbar). The water will co-evaporate as a toluene-water azeotrope, physically pulling moisture out of the compound.
Iteration: Repeat the dissolution and evaporation process two additional times to ensure exhaustive moisture removal.
High-Vacuum Desiccation: Transfer the resulting white solid to a Schlenk line. Apply high vacuum (< 0.1 Torr) for 12 hours at room temperature to remove residual solvent trapped in the crystal lattice.
Validation & Storage: Confirm moisture is < 50 ppm via KF titration. Backfill the flask with Argon and immediately transfer to a glovebox for aliquoting.
Protocol B: Standard Operating Procedure for Inert Storage
Receipt: Upon receiving the compound[1], immediately transfer the sealed bottle into an Argon-filled glovebox.
Aliquoting: Divide the bulk material into single-use amber vials to prevent repeated atmospheric exposure and minimize risk to the entire batch.
Sealing: Seal vials with PTFE-lined caps and wrap with Parafilm to create a robust moisture barrier.
Storage: Store the vials in a secondary desiccator jar containing active Drierite, placed in a 2–8 °C refrigerator.
Mechanistic & Workflow Visualizations
Mechanistic pathway of DoM and the disruptive cascade caused by trace moisture quenching.
Standard Operating Procedure for the anhydrous storage and retrieval of sensitive benzamides.
References
Title: Chemoselective Reduction of Sterically Demanding N,N-Diisopropylamides to Aldehydes
Source: The Journal of Organic Chemistry - ACS Publications
URL: [Link]
Title: Facile Access to Hetero-poly-functional Arenes and meta-Substituted Arenes via Two-Step Dimetalation and Mg/Halogen-Exchange Protocol
Source: PubMed
URL: [Link]
Title: New avenues in the directed deprotometallation of aromatics: recent advances in directed cupration
Source: Dalton Transactions (RSC Publishing)
URL: [Link]
2,4-Dichloro-N,N-diisopropylbenzamide vs other substituted benzamides in Suzuki cross-coupling
Comparative Guide: Regioselective Suzuki-Miyaura Cross-Coupling of 2,4-Dichloro-N,N-diisopropylbenzamide vs. Alternative Benzamides As a Senior Application Scientist, achieving precise regiocontrol in late-stage function...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Guide: Regioselective Suzuki-Miyaura Cross-Coupling of 2,4-Dichloro-N,N-diisopropylbenzamide vs. Alternative Benzamides
As a Senior Application Scientist, achieving precise regiocontrol in late-stage functionalization is paramount. When dealing with dihalogenated aromatic systems, the competition between multiple reactive sites often leads to complex product mixtures. This guide provides an in-depth technical comparison of 2,4-dichloro-N,N-diisopropylbenzamide against other substituted benzamides in Suzuki-Miyaura cross-coupling, detailing the mechanistic causality behind its exceptional regioselectivity and providing a self-validating experimental framework.
Mechanistic Causality: The Steric Fortress of N,N-Diisopropylbenzamides
In a standard Suzuki-Miyaura cross-coupling, the regioselectivity of oxidative addition by the Palladium(0) catalyst is governed by a delicate balance of electronic activation and steric accessibility. Similar to the regioselective coupling observed in polyhalogenated heterocycles[1], the oxidative addition prefers the most electron-deficient and least sterically hindered carbon-halogen bond[2].
2,4-Dichloro-N,N-diisopropylbenzamide presents a unique structural paradigm:
Electronic Activation: The carbonyl group of the amide is strongly electron-withdrawing via induction and resonance, activating both the ortho (C2) and para (C4) C-Cl bonds toward Pd(0) insertion.
Steric Shielding (The Deciding Factor): The
N,N
-diisopropyl group possesses a massive A-value. Due to the partial double-bond character of the C–N amide bond, the nitrogen atom is planar, forcing the bulky isopropyl groups into the space directly surrounding the ortho positions. This creates an impenetrable steric wall, physically blocking the bulky
PdLn
active species from reaching the C2-Cl bond. Consequently, the catalyst is forced to react exclusively at the unhindered C4-Cl bond.
Regioselective logic of Pd(0) oxidative addition governed by steric shielding at the C2 position.
Comparative Analysis: How Substituents Alter the Reaction Pathway
Altering the substituents on the amide nitrogen fundamentally shifts the reaction pathway, either by eroding steric control, introducing directing group effects, or changing the reacting bond entirely.
N,N-Dimethylbenzamides (Reduced Steric Bulk): Replacing the isopropyl groups with methyls drastically reduces the steric barrier at the C2 position. While the C4 position is still electronically favored, the lack of steric shielding allows competitive oxidative addition at C2, leading to an eroded regioselectivity profile (typically an 85:15 mixture of C4:C2 coupled products).
Weinreb Amides (N-Methoxy-N-methylbenzamides): The introduction of the methoxy group creates a "directing group" effect. The oxygen atom can coordinate to the Palladium center, pre-organizing the catalyst in close proximity to the C2-Cl bond via a stable palladacycle intermediate. This completely inverts the selectivity, favoring C2 coupling over C4.
N,N-diBoc Benzamides (N–C Bond Activation): Standard dialkyl amides are inert to N–C cleavage due to strong amidic resonance. However, highly twisted amides like
N,N
-diBoc derivatives break this planarity, weakening the N–C bond. Under specific catalytic conditions, the Pd(0) catalyst will ignore the C-Cl bonds entirely and insert into the N–C(O) bond, yielding biaryl ketones instead of functionalized benzamides[3],[4].
Quantitative Performance Data
The following table summarizes the causal relationship between amide substitution, primary reaction site, and overall performance in a standard Suzuki-Miyaura protocol (1.05 equiv Ar-B(OH)2, Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 80 °C).
To ensure absolute trustworthiness and reproducibility, the following protocol for the regioselective C4-arylation of 2,4-dichloro-N,N-diisopropylbenzamide is designed as a self-validating system. It incorporates strict stoichiometric control to prevent over-arylation and an internal standard for precise kinetic and yield tracking.
Nucleophile: Phenylboronic acid (1.05 mmol) — Causality: A strict 1.05 equivalent limits the availability of the nucleophile, kinetically preventing any secondary coupling at the highly hindered C2 position.
Catalyst:Pd(dppf)Cl2
(0.02 mmol, 2 mol%)
Base:K2CO3
(2.00 mmol)
Solvent: 1,4-Dioxane /
H2O
(4:1 v/v, 5.0 mL)
Internal Standard: Dodecane (0.50 mmol)
Step-by-Step Workflow
Reaction Assembly & Internal Standard: To a 20 mL Schlenk tube, add the benzamide, phenylboronic acid,
K2CO3
, and dodecane. Causality: Dodecane is inert and allows for precise GC-MS calibration to validate the absolute yield against isolated yield, ensuring no product is lost to side reactions.
Strict Degassing (Critical Step): Add the Dioxane/
H2O
mixture. Sparge the solution with Argon for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes Pd(0) to Pd(II), which promotes the homocoupling of boronic acids. Removing
O2
ensures the boronic acid stoichiometry remains strictly at 1.05 equivalents.
Catalyst Addition: Add
Pd(dppf)Cl2
under a positive stream of Argon. Seal the tube.
Controlled Heating: Heat the reaction mixture to 80 °C for 4 hours. Causality: 80 °C provides sufficient thermal energy to overcome the activation barrier for C4 insertion while remaining too low to force the sterically penalized C2 insertion.
Validation & Workup: Cool to room temperature. Extract a 50 µL aliquot, dilute with EtOAc, and analyze via GC-MS to validate the >99:1 regioselectivity and calculate the internal standard yield.
Isolation: Dilute the bulk mixture with EtOAc (15 mL), wash with brine (3 × 10 mL), dry over
Na2SO4
, and purify via silica gel chromatography (Hexanes/EtOAc) to isolate 4-aryl-2-chloro-N,N-diisopropylbenzamide.
Self-validating experimental workflow for regioselective Suzuki-Miyaura cross-coupling.
References
[3] Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides via Site-Selective N–C Bond Cleavage by Cooperative Catalysis. ACS Publications. Available at:[Link]
[4] General Method for the Suzuki–Miyaura Cross-Coupling of Amides Using Commercially Available, Air- and Moisture-Stable Palladium/NHC (NHC = N-Heterocyclic Carbene) Complexes. ACS Catalysis. Available at:[Link]
[1] One-pot Double Suzuki Couplings of Dichloropyrimidines. NIH / PMC. Available at:[Link]
[2] Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry. Available at:[Link]
A Comparative Guide to the Structural Validation of 2,4-Dichloro-N,N-diisopropylbenzamide: The Definitive Role of X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is a corners...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as 2,4-Dichloro-N,N-diisopropylbenzamide, a precise understanding of its atomic arrangement is paramount for predicting its chemical behavior, biological activity, and solid-state properties. This guide provides an in-depth comparison of analytical techniques for the structural validation of this molecule, with a primary focus on the gold-standard method: single-crystal X-ray diffraction (SCXRD). We will explore the causality behind experimental choices and present the self-validating nature of a well-executed crystallographic study, while also considering the complementary roles of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Imperative of Structural Integrity
The spatial arrangement of atoms within 2,4-Dichloro-N,N-diisopropylbenzamide dictates its functionality. The orientation of the diisopropylamino group relative to the dichlorinated benzene ring, along with the precise bond lengths and angles, influences everything from receptor binding affinity to crystal packing and, consequently, its solubility and stability. While techniques like NMR provide valuable information about the connectivity and electronic environment of atoms, and MS confirms the molecular weight, only X-ray crystallography can provide a direct, high-resolution snapshot of the molecule's solid-state conformation.[1][2][3]
X-ray Crystallography: The Definitive Approach
Single-crystal X-ray diffraction stands as the most powerful technique for the unambiguous determination of molecular structures.[3] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a three-dimensional electron density map of the molecule, revealing the precise coordinates of each atom.[1][4]
Experimental Protocol: From Powder to Structure
The journey from a powdered sample of 2,4-Dichloro-N,N-diisopropylbenzamide to a fully refined crystal structure is a multi-step process that demands meticulous execution.
1. Crystallization: The Critical First Step
The primary challenge in X-ray crystallography is often the growth of high-quality single crystals.[1][2] For 2,4-Dichloro-N,N-diisopropylbenzamide, a compound with moderate polarity, a systematic screening of solvents and crystallization techniques is essential.
Method of Choice: Slow Evaporation. Prepare a nearly saturated solution of the compound in a suitable solvent or solvent mixture.[5] Filter the solution to remove any particulate matter that could act as unwanted nucleation sites.[5] Loosely cover the vessel and allow the solvent to evaporate slowly in an undisturbed environment.[5]
Solvent Selection Rationale: The ideal solvent is one in which the compound is moderately soluble.[5] Highly soluble compounds tend to yield small crystals, while poorly soluble ones may not crystallize at all. A good starting point for 2,4-Dichloro-N,N-diisopropylbenzamide would be a range of solvents from moderately polar (e.g., ethyl acetate, dichloromethane) to less polar (e.g., toluene, heptane), including mixtures thereof.
2. Crystal Mounting and Data Collection
Once suitable crystals (typically >0.1 mm in all dimensions) are obtained, a single, well-formed crystal is selected and mounted on a goniometer.[6] Due to the potential for air sensitivity with many organic compounds, crystals are often handled in a viscous oil to prevent degradation.[7] The crystal is then placed in a focused beam of monochromatic X-rays.[6] As the crystal is rotated, a series of diffraction images are collected on a detector.[7]
3. Structure Solution and Refinement
The collected diffraction data, consisting of the positions and intensities of thousands of reflections, are processed to determine the unit cell parameters and space group of the crystal. The initial phasing of the diffraction data can often be achieved using direct methods for small molecules.[8] This provides an initial electron density map, from which a preliminary molecular model can be built. This model is then refined against the experimental data to optimize the atomic coordinates, and thermal displacement parameters, resulting in a final, high-resolution crystal structure. The quality of the final structure is assessed by parameters such as the R-value, which measures the agreement between the calculated and observed diffraction data.[4]
Workflow for X-ray Crystallographic Validation
Caption: Workflow for the structural validation of 2,4-Dichloro-N,N-diisopropylbenzamide via X-ray crystallography.
The Self-Validating Nature of Crystallographic Data
A key strength of X-ray crystallography is its inherent system of checks and balances. The final output, a Crystallographic Information File (CIF), is a standardized format that contains not only the atomic coordinates but also a wealth of information about the crystal, the experiment, and the refinement process.[9][10] This allows for independent verification and validation of the structure by the broader scientific community through resources like the Cambridge Structural Database (CSD).[11][12] The CSD is the world's repository for small-molecule organic and metal-organic crystal structures.[11][13][14]
Comparative Analysis with Alternative Techniques
While X-ray crystallography provides the definitive solid-state structure, other spectroscopic methods offer complementary and crucial information.
Technique
Information Provided
Strengths
Limitations
Single-Crystal X-ray Diffraction (SCXRD)
Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.[1][3]
Requires high-quality single crystals, which can be challenging to grow.[1] Provides solid-state conformation only.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Information on the chemical environment, connectivity, and through-space proximity of atoms in solution.[15]
Provides structural information in solution, which may be more biologically relevant. Non-destructive.
Provides indirect structural information that requires interpretation. Can be complex for molecules with overlapping signals.
Mass Spectrometry (MS)
Determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions.[16]
High sensitivity. Can confirm the elemental composition with high-resolution MS.
Provides no information about the 3D structure or connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Solution-State Perspective
NMR spectroscopy is an indispensable tool for characterizing the structure of organic molecules in solution.[15] For 2,4-Dichloro-N,N-diisopropylbenzamide, ¹H and ¹³C NMR would confirm the presence of the diisopropyl and dichlorophenyl moieties and their connectivity. Advanced 2D NMR techniques, such as COSY and HMBC, can further elucidate the complete bonding framework. While NMR provides invaluable data on the molecule's structure in a solvated state, it does not directly reveal the precise bond angles and lengths that define its three-dimensional architecture in the solid state.
Mass Spectrometry: Confirming the Molecular Formula
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio of its ionized form.[16] For 2,4-Dichloro-N,N-diisopropylbenzamide, MS would be used to confirm the expected molecular weight, thereby verifying its elemental composition. However, MS provides no information about the arrangement of atoms within the molecule.
Logical Flow of Comparative Analysis
Caption: Comparative logic for selecting structural validation techniques.
Conclusion: An Integrated Approach to Structural Elucidation
For the definitive validation of the structural integrity of 2,4-Dichloro-N,N-diisopropylbenzamide, single-crystal X-ray diffraction is the unparalleled method of choice. It provides an unambiguous, high-resolution three-dimensional structure that is essential for understanding its properties and potential applications. However, a truly comprehensive characterization relies on an integrated approach. NMR spectroscopy offers crucial insights into the molecule's behavior in solution, while mass spectrometry provides definitive confirmation of its molecular formula. By judiciously employing these complementary techniques, researchers and drug development professionals can build a complete and robust understanding of this novel chemical entity, paving the way for its successful application.
References
How can mass spectrometry determine molecular weight of organic compounds?.
A short guide to Crystallographic Information Files - CCDC.
CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC. Available from: [Link]
Cambridge Structural Database - Wikipedia. Available from: [Link]
The Cambridge Structural Database - PMC - NIH. Available from: [Link]
Crystallographic Information Framework - International Union of Crystallography (IUCr). Available from: [Link]
CIF - Crystallographic Information Framework | DCC - Digital Curation Centre. Available from: [Link]
CIF (Crystallographic Information Framework) - Metadata Standards Catalog. Available from: [Link]
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